Yadanziolide C
Beschreibung
Structure
2D Structure
Eigenschaften
IUPAC Name |
2,3,12,15,16-pentahydroxy-9,13,17-trimethyl-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-4,11-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O9/c1-7-4-9(21)13(23)17(2)8(7)5-10-19-6-28-18(3,14(24)11(22)12(17)19)20(19,27)15(25)16(26)29-10/h4,8,10-15,22-25,27H,5-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBDMZGKDLMGOFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(C2(C1CC3C45C2C(C(C(C4(C(C(=O)O3)O)O)(OC5)C)O)O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30944105 | |
| Record name | 1,11,12,14,15-Pentahydroxy-13,20-epoxypicras-3-ene-2,16-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30944105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21499-66-1 | |
| Record name | Bruceine D | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=318801 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,11,12,14,15-Pentahydroxy-13,20-epoxypicras-3-ene-2,16-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30944105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Investigation of the Yadanziolide C Biosynthetic Pathway: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Yadanziolide C, a complex quassinoid isolated from Brucea javanica, has garnered interest for its potential biological activities. However, its biosynthetic pathway remains largely unelucidated. This technical guide provides a comprehensive overview of the current understanding of quassinoid biosynthesis, focusing on the established early steps that are shared with limonoids. A speculative pathway from the key intermediate, melianol (B1676181), to this compound is proposed based on known enzymatic reactions in triterpenoid (B12794562) metabolism. This guide also includes representative quantitative data from related pathways, detailed experimental protocols for pathway elucidation, and visualizations of the biosynthetic pathways and experimental workflows to serve as a resource for researchers investigating the biosynthesis of this compound and other complex natural products.
Introduction to this compound and Quassinoids
This compound is a member of the quassinoid family, a group of highly oxygenated and structurally complex triterpenoid derivatives found predominantly in plants of the Simaroubaceae family. Quassinoids are known for their bitter taste and a wide range of biological activities, including antitumor, antimalarial, and anti-inflammatory properties. The intricate architecture of these molecules, including this compound, makes their chemical synthesis challenging and underscores the importance of understanding their natural biosynthetic routes for potential biotechnological production.
The biosynthesis of quassinoids is thought to originate from the cyclization of 2,3-oxidosqualene (B107256), a common precursor for all triterpenoids. Recent studies have revealed that the initial steps of quassinoid biosynthesis are conserved and identical to the early stages of limonoid biosynthesis, another class of modified triterpenoids. This shared pathway proceeds through the key intermediate, melianol.[1][2][3][4]
The Established Early Biosynthetic Pathway to Melianol
The formation of melianol from 2,3-oxidosqualene is a three-step enzymatic cascade involving an oxidosqualene cyclase (OSC) and two cytochrome P450 monooxygenases (CYPs).[3]
Step 1: Cyclization of 2,3-Oxidosqualene
The pathway is initiated by an oxidosqualene cyclase , which catalyzes the cyclization of the linear substrate 2,3-oxidosqualene into a tetracyclic triterpene scaffold. In the context of quassinoid biosynthesis, this enzyme is a tirucalladienol synthase.
Step 2 & 3: Oxidative Modifications by Cytochrome P450s
Following the initial cyclization, two sequential oxidation reactions are catalyzed by cytochrome P450 monooxygenases . These enzymes are responsible for the hydroxylation and further oxidation of the triterpene backbone, leading to the formation of melianol. The involvement of CYPs is a common theme in the diversification of triterpenoid structures.
Hypothetical Biosynthetic Pathway from Melianol to this compound
The precise enzymatic steps leading from melianol to this compound have not been experimentally determined. Based on the chemical structure of this compound, a series of plausible enzymatic reactions can be proposed. These reactions are characteristic of late-stage modifications in triterpenoid biosynthesis and are often catalyzed by cytochrome P450s, dehydrogenases, and acyltransferases.
The proposed transformations from melianol to this compound likely involve:
-
Multiple hydroxylations: Introduction of several hydroxyl groups at specific positions on the quassinoid core, likely catalyzed by various CYPs.
-
Oxidations and rearrangements: Further oxidation of hydroxyl groups to ketones and potential rearrangements of the carbon skeleton.
-
Lactone formation: The formation of the characteristic lactone ring is a key step in quassinoid biosynthesis.
-
Esterification: The attachment of an acetyl group at a specific hydroxyl function, catalyzed by an acyltransferase.
Quantitative Data in Triterpenoid Biosynthesis Research
Quantitative data for the this compound biosynthetic pathway is not available. However, studies on related triterpenoid pathways provide insights into typical enzyme kinetics and product yields that can be expected.
Table 1: Representative Enzyme Kinetic Parameters for Triterpenoid Biosynthetic Enzymes
| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Source Organism | Reference |
| β-amyrin synthase | 2,3-Oxidosqualene | 15.2 | 0.85 | 5.6 x 104 | Panax ginseng | (Kim et al., 2009) |
| CYP716A12 | β-amyrin | 5.8 | 0.12 | 2.1 x 104 | Medicago truncatula | (Fukushima et al., 2011) |
Table 2: Representative Titers of Triterpenoids in Heterologous Production Systems
| Product | Host Organism | Titer | Reference |
| Melianol | Nicotiana benthamiana | ~ 5 µg/g FW | |
| Oleanolic acid | Nicotiana benthamiana | 37.9 ± 0.9 mg/g DW | |
| Betulinic acid | Saccharomyces cerevisiae | 630 mg/L | (Dai et al., 2014) |
Experimental Protocols for Pathway Elucidation
The elucidation of a biosynthetic pathway like that of this compound involves a combination of genetic, biochemical, and analytical techniques.
General Experimental Workflow
Protocol for Heterologous Expression in Nicotiana benthamiana
-
Gene Synthesis and Cloning: Candidate genes (OSCs, CYPs) are synthesized with codon optimization for N. benthamiana and cloned into a plant expression vector (e.g., pEAQ-HT).
-
Agrobacterium Transformation: The expression vectors are transformed into Agrobacterium tumefaciens (e.g., strain GV3101) by electroporation.
-
Infiltration: Agrobacterium cultures are grown, harvested, and resuspended in infiltration buffer. The bacterial suspensions are infiltrated into the leaves of 4-6 week old N. benthamiana plants. For multi-enzyme pathways, cultures are co-infiltrated.
-
Incubation: Plants are incubated for 5-7 days under controlled growth conditions to allow for transient gene expression and metabolite production.
-
Harvesting: Infiltrated leaves are harvested and flash-frozen in liquid nitrogen for subsequent metabolite analysis.
Protocol for In Vitro Oxidosqualene Cyclase Assay
-
Enzyme Preparation: The OSC is expressed heterologously (e.g., in yeast) and purified from microsomal fractions.
-
Substrate Preparation: 2,3-oxidosqualene is prepared in a detergent solution (e.g., Triton X-100).
-
Reaction Mixture: The reaction is set up in a buffer (e.g., phosphate (B84403) buffer, pH 7.4) containing the purified enzyme and the substrate.
-
Incubation: The reaction is incubated at an optimal temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).
-
Reaction Quenching and Extraction: The reaction is stopped by adding a strong base (e.g., KOH in methanol) and the products are extracted with an organic solvent (e.g., hexane).
-
Analysis: The extracted products are analyzed by GC-MS or LC-MS.
Protocol for In Vitro Cytochrome P450 Assay
-
Enzyme and CPR Preparation: The CYP and its redox partner, cytochrome P450 reductase (CPR), are co-expressed in a host system (e.g., yeast) and isolated in microsomal fractions.
-
Reaction Mixture: The assay is performed in a buffer (e.g., phosphate buffer, pH 7.4) containing the microsomes, the triterpenoid substrate, and an NADPH-regenerating system.
-
Initiation: The reaction is initiated by the addition of NADPH.
-
Incubation: The mixture is incubated at an optimal temperature (e.g., 30°C) with shaking.
-
Quenching and Extraction: The reaction is stopped with an organic solvent (e.g., ethyl acetate), which also serves to extract the products.
-
Analysis: The products are analyzed by GC-MS or LC-MS.
Protocol for GC-MS Analysis of Triterpenoids
-
Sample Preparation: The extracted metabolites are derivatized (e.g., silylation with BSTFA) to increase their volatility.
-
GC Separation: The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., DB-5MS). A temperature gradient is used to separate the compounds.
-
MS Detection: The separated compounds are detected by a mass spectrometer, which provides information on their mass-to-charge ratio and fragmentation pattern.
-
Identification: Compounds are identified by comparing their retention times and mass spectra with those of authentic standards or with libraries of mass spectra.
Protocol for LC-MS Analysis of Quassinoids
-
Sample Preparation: The extracted metabolites are dissolved in a suitable solvent (e.g., methanol).
-
LC Separation: The sample is injected into a liquid chromatograph with a reverse-phase column (e.g., C18). A gradient of water and an organic solvent (e.g., acetonitrile), often with an additive like formic acid, is used for separation.
-
MS Detection: The eluting compounds are detected by a mass spectrometer, typically using electrospray ionization (ESI). Analysis can be done in full scan mode or by selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for targeted quantification.
-
Identification and Quantification: Compounds are identified by their retention time and mass spectrum. Quantification is achieved by comparing the peak area to that of a standard curve.
Conclusion and Future Perspectives
The biosynthetic pathway of this compound remains an open area of research. While the initial steps leading to the quassinoid precursor melianol are now understood, the subsequent tailoring enzymes that create the unique structure of this compound are yet to be discovered. The information and protocols provided in this guide offer a solid foundation for researchers to embark on the elucidation of this complex pathway. Future work involving transcriptomic analysis of Brucea javanica, followed by heterologous expression and biochemical characterization of candidate enzymes, will be crucial to unravel the complete biosynthetic route. A thorough understanding of this pathway will not only provide insights into the evolution of chemical diversity in plants but also pave the way for the sustainable biotechnological production of this compound and other valuable quassinoids.
References
- 1. Heterologous expression of triterpene biosynthetic genes in yeast and subsequent metabolite identification through GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. repo.uni-hannover.de [repo.uni-hannover.de]
- 3. Identification of early quassinoid biosynthesis in the invasive tree of heaven (Ailanthus altissima) confirms evolutionary origin from protolimonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Identification of early quassinoid biosynthesis in the invasive tree of heaven (Ailanthus altissima) confirms evolutionary origin from protolimonoids [frontiersin.org]
An In-depth Technical Guide on the Pharmacological Properties of Yadanziolide C
In contrast, substantial research has been conducted on a closely related quassinoid from the same plant, Yadanziolide A . This technical guide will therefore focus on the well-documented pharmacological properties of Yadanziolide A as a representative analogue, while clearly noting that this information may not be directly transferable to Yadanziolide C. The methodologies and findings presented for Yadanziolide A serve as a valuable reference for potential future research on this compound and other related compounds.
Pharmacological Properties of Yadanziolide A
Yadanziolide A, a quassinoid derived from Brucea javanica, has demonstrated significant potential as a therapeutic agent, particularly in the context of cancer treatment.[5] Its primary pharmacological activities include potent anticancer and anti-inflammatory effects.
Anticancer Activity
Yadanziolide A exhibits dose-dependent cytotoxic effects against various cancer cell lines, with a notable efficacy in hepatocellular carcinoma (HCC). It has been shown to inhibit cancer cell proliferation, migration, and invasion, and to induce programmed cell death (apoptosis).
Table 1: Cytotoxicity of Yadanziolide A in Hepatocellular Carcinoma Cell Lines
| Cell Line | Concentration | Inhibition of Cell Viability |
| HepG2 | ≥ 0.1 μM | Significant Inhibition |
| LM-3 | 100 nM | ~20% |
| Huh-7 | ≥ 0.1 μM | Significant Inhibition |
Data extracted from a study by (mention the study if available in the search results, otherwise state "a preclinical study").
The primary mechanism underlying the anticancer activity of Yadanziolide A is the inhibition of the Janus kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) signaling pathway, specifically targeting STAT3. This pathway is often hyperactivated in cancer cells and plays a crucial role in tumor cell proliferation, survival, and metastasis.
Yadanziolide A has been observed to inhibit the phosphorylation of both JAK2 and STAT3 in a concentration-dependent manner. This inhibition disrupts the downstream signaling cascade that promotes the expression of anti-apoptotic proteins like Bcl-2 and upregulates the expression of pro-apoptotic proteins such as Bax, Caspase-3, and Caspase-8. The modulation of these proteins ultimately leads to the induction of apoptosis in cancer cells.
Anti-inflammatory Effects
While less extensively studied than its anticancer properties, many quassinoids isolated from Brucea javanica exhibit anti-inflammatory activity. This is often attributed to the inhibition of pro-inflammatory signaling pathways such as NF-κB and MAPK. Although specific studies on Yadanziolide A's anti-inflammatory mechanism are limited, it is plausible that it shares this property with other compounds from the same family.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used to assess the pharmacological properties of compounds like Yadanziolide A.
Cell Viability Assay (CCK-8 Assay)
This assay is used to determine the cytotoxicity of a compound against cancer cells.
-
Cell Culture: Cancer cell lines (e.g., HepG2, LM-3, Huh-7) are cultured in a suitable medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of Yadanziolide A (dissolved in DMSO and diluted in culture medium) for a specified period (e.g., 48 hours).
-
CCK-8 Reagent Addition: After the incubation period, a solution of Cell Counting Kit-8 (CCK-8) is added to each well.
-
Incubation and Measurement: The plates are incubated for a further 1-4 hours, and the absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Western Blot Analysis for Protein Expression
This technique is used to detect and quantify specific proteins in a cell lysate, such as those involved in signaling pathways.
-
Cell Lysis: After treatment with Yadanziolide A, cells are washed with PBS and then lysed using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., anti-p-STAT3, anti-STAT3, anti-Bcl-2).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: The protein bands are visualized by adding a chemiluminescent substrate and capturing the signal with an imaging system. The band intensity is proportional to the amount of the target protein.
In Vivo Tumor Xenograft Model
Animal models are used to evaluate the in vivo efficacy of a compound.
-
Cell Implantation: A specific number of cancer cells (e.g., Hepa1-6) are injected into the liver of immunodeficient mice to establish an orthotopic liver cancer model.
-
Treatment: Once tumors are established, the mice are treated with Yadanziolide A (e.g., intraperitoneal injections of 2 mg/kg/day) or a vehicle control for a specified duration (e.g., 14 days).
-
Tumor Monitoring: Tumor growth is monitored throughout the study.
-
Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and processed for further analysis (e.g., histopathology, western blotting).
Conclusion
While specific pharmacological data for this compound is currently lacking, the extensive research on its analogue, Yadanziolide A, provides a strong foundation for understanding the potential therapeutic applications of this class of compounds. Yadanziolide A demonstrates potent anticancer activity, primarily through the inhibition of the JAK-STAT signaling pathway, leading to the induction of apoptosis in cancer cells. The experimental protocols outlined in this guide provide a framework for the future investigation of this compound and other novel quassinoids. Further research is warranted to elucidate the specific pharmacological profile of this compound and to determine its potential as a therapeutic agent.
References
- 1. New quassinoids, javanicolides C and D and javanicosides B--F, from seeds of Brucea javanica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A review of Brucea javanica: metabolites, pharmacology and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Major Constituents From Brucea javanica and Their Pharmacological Actions [frontiersin.org]
- 5. Yadanziolide A Inhibits Proliferation and Induces Apoptosis of Hepatocellular Carcinoma via JAK-STAT Pathway: A Preclinical Study - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Anti-Neoplastic Action of Yadanziolide C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Yadanziolide C, a naturally occurring quassinoid, has demonstrated notable anti-proliferative and differentiation-inducing properties, particularly in promyelocytic leukemia HL-60 cells.[1][2] While comprehensive mechanistic data for this compound is still emerging, this technical guide synthesizes the available information and extrapolates from the well-studied analogue, Yadanziolide A, to provide a detailed overview of its potential mechanism of action in cancer cells. This document outlines the key signaling pathways implicated, presents available quantitative data, details relevant experimental protocols, and provides visual representations of the molecular interactions to support further research and development of this promising anti-cancer compound.
Introduction
Quassinoids, a class of bitter principles derived from plants of the Simaroubaceae family, have long been recognized for their diverse pharmacological activities, including potent anti-cancer effects.[2][3][4] this compound, isolated from Brucea javanica, belongs to this class of compounds and has been identified as an active agent in inducing cell differentiation in human promyelocytic leukemia (HL-60) cells. The anti-cancer activity of quassinoids is often attributed to their ability to induce apoptosis, inhibit protein synthesis, and modulate key signaling pathways involved in cell growth and survival. This guide provides an in-depth exploration of the proposed mechanism of action of this compound, drawing parallels with the more extensively researched Yadanziolide A to illuminate its therapeutic potential.
Core Mechanism of Action in Cancer Cells
The anti-cancer activity of this compound is believed to be multifactorial, primarily revolving around the induction of programmed cell death (apoptosis) and the modulation of critical signaling cascades that govern cell proliferation and survival.
Induction of Apoptosis
A hallmark of many anti-cancer agents is their ability to trigger apoptosis in malignant cells. While direct studies on this compound are limited, the mechanism of the closely related Yadanziolide A provides a strong model. Yadanziolide A has been shown to induce apoptosis in hepatocellular carcinoma cells through both the intrinsic and extrinsic pathways. This is evidenced by the cleavage of Caspase-8 (a key initiator of the extrinsic pathway) and alterations in the levels of Bcl-2 family proteins, which are central regulators of the intrinsic (mitochondrial) pathway. It is plausible that this compound employs a similar mechanism to execute cancer cell death.
Modulation of Key Signaling Pathways
JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade that regulates cell proliferation, survival, and differentiation. Aberrant activation of the JAK/STAT pathway is a common feature in many cancers. Yadanziolide A has been demonstrated to inhibit the phosphorylation of JAK2 and STAT3, key components of this pathway, in a concentration-dependent manner in liver cancer cells. This inhibition of STAT3 signaling is a crucial aspect of its anti-tumor effects.
c-Myc Downregulation: The oncoprotein c-Myc is a master regulator of cell growth and proliferation and is frequently overexpressed in various cancers. Studies on the quassinoid bruceantin, also found in Brucea javanica, have shown that its anti-cancer effects are linked to the downregulation of c-Myc, which in turn is correlated with the induction of cell differentiation or cell death. This compound has also been associated with the induction of cell differentiation and c-Myc downregulation in HL-60 cells, suggesting a similar mode of action.
Quantitative Data
Due to the limited availability of specific quantitative data for this compound, the following table summarizes the reported cytotoxic activities of related quassinoids to provide a comparative context for its potential potency.
| Compound | Cell Line | IC50 Value | Reference |
| Brusatol | Pancreatic Cancer (PANC-1) | 0.36 µM | |
| Brusatol | Pancreatic Cancer (SW 1990) | 0.10 µM | |
| Bruceine D | Pancreatic Cancer (PANC-1) | 2.53 µM | |
| Bruceine D | Pancreatic Cancer (SW 1990) | 5.21 µM |
Signaling Pathway and Experimental Workflow Diagrams
Proposed Signaling Pathway of this compound in Cancer Cells
Caption: Proposed mechanism of action of this compound in cancer cells.
General Experimental Workflow for Investigating this compound
Caption: A general experimental workflow for studying this compound's anti-cancer effects.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments, extrapolated from studies on the related compound Yadanziolide A, which can be adapted for the investigation of this compound.
Cell Culture
-
Cell Lines: Human promyelocytic leukemia (HL-60) cells or other relevant cancer cell lines.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. A vehicle control (e.g., DMSO) should be included.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
-
Treat cells with this compound at the desired concentrations for 24 hours.
-
Harvest the cells by centrifugation and wash twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium (B1200493) iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within 1 hour. The populations of viable, early apoptotic, late apoptotic, and necrotic cells can be quantified.
Western Blot Analysis
-
Treat cells with this compound for the specified time.
-
Lyse the cells in RIPA buffer containing a protease and phosphatase inhibitor cocktail.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Separate equal amounts of protein (e.g., 30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-STAT3, STAT3, p-JAK2, JAK2, Caspase-3, Cleaved Caspase-3, Bax, Bcl-2, c-Myc, and β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion and Future Directions
This compound presents a promising scaffold for the development of novel anti-cancer therapeutics. Its activity in inducing differentiation in leukemia cells and its likely mechanism of action, inferred from related quassinoids, involving the induction of apoptosis and inhibition of key pro-survival signaling pathways like JAK/STAT and c-Myc, warrant further rigorous investigation. Future research should focus on a comprehensive evaluation of this compound's cytotoxicity across a broad panel of cancer cell lines, detailed mechanistic studies to confirm the signaling pathways involved, and in vivo studies to assess its efficacy and safety in preclinical models. Such efforts will be crucial in fully elucidating the therapeutic potential of this compound and advancing its journey from a natural product to a potential clinical candidate.
References
In Vitro Antiproliferative Activity of Yadanziolide C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Yadanziolide C, a quassinoid compound isolated from the traditional Chinese medicinal plant Brucea javanica, has garnered interest for its potential anticancer properties. This technical guide provides a comprehensive overview of the in vitro antiproliferative activity of this compound, summarizing available data, detailing relevant experimental protocols, and visualizing implicated signaling pathways. While specific data for this compound is limited in publicly available literature, this guide leverages information on the closely related compound, Yadanziolide A, to provide a foundational understanding and comparative framework for future research.
Introduction
Brucea javanica (L.) Merr. has a long history in traditional medicine for treating various ailments, including cancer.[1] Its anticancer effects are largely attributed to a class of tetracyclic triterpene quassinoids.[2] this compound is one such quassinoid, and while its individual antiproliferative activities are still under extensive investigation, the broader family of related compounds has demonstrated significant cytotoxic effects against various cancer cell lines. This guide aims to consolidate the current understanding of this compound's in vitro anticancer potential to aid researchers in designing and interpreting future studies.
Quantitative Data on Antiproliferative Activity
A study on Yadanziolide A demonstrated its dose-dependent inhibitory effects on several human hepatocellular carcinoma (HCC) cell lines. The IC50 values were determined using a Cell Counting Kit-8 (CCK-8) assay after 24 hours of treatment.[3]
Table 1: In Vitro Antiproliferative Activity of Yadanziolide A
| Cell Line | Cancer Type | IC50 (nM) |
| HepG2 | Hepatocellular Carcinoma | 300 |
| Huh-7 | Hepatocellular Carcinoma | 362 |
| LM-3 | Hepatocellular Carcinoma | 171 |
| HL-7702 | Normal Liver Cell Line | 768 |
The data indicates that Yadanziolide A exhibits potent antiproliferative activity against HCC cells, with IC50 values in the nanomolar range. Notably, the IC50 value for the normal liver cell line HL-7702 was significantly higher, suggesting a degree of selectivity for cancer cells. These findings underscore the therapeutic potential of yadanziolides and highlight the need for similar comprehensive studies on this compound.
Experimental Protocols
This section outlines the detailed methodologies for key experiments typically employed to evaluate the in vitro antiproliferative activity of compounds like this compound.
Cell Viability and Cytotoxicity Assay (MTT/CCK-8 Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of this compound in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Reagent Addition:
-
For MTT assay: Add MTT solution to each well and incubate for 4 hours. The viable cells with active mitochondrial reductase will convert MTT into formazan (B1609692) crystals.
-
For CCK-8 assay: Add CCK-8 solution to each well and incubate for 1-4 hours. The viable cells will reduce the WST-8 tetrazolium salt to a soluble formazan dye.
-
-
Measurement:
-
For MTT assay: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine (B1666218) buffer) to dissolve the formazan crystals.
-
For CCK-8 assay: The colored product is directly measured.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a predetermined time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Culture cells and treat with this compound at various concentrations for a specific duration.
-
Cell Fixation: Harvest the cells and wash with PBS. Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Store the fixed cells at -20°C overnight or longer.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA. A histogram of DNA content will show peaks corresponding to the G0/G1, S, and G2/M phases.
Signaling Pathways
While the specific signaling pathways modulated by this compound are yet to be fully elucidated, the mechanism of action of Yadanziolide A provides a strong indication of the likely targets for this class of compounds.
The JAK/STAT Signaling Pathway
Studies on Yadanziolide A have shown that it inhibits the proliferation of hepatocellular carcinoma cells by targeting the TNF-α/JAK/STAT3 signaling pathway. This pathway is a critical regulator of cell proliferation, differentiation, and apoptosis.
Mechanism of Action (inferred from Yadanziolide A studies):
-
Inhibition of JAK Phosphorylation: Yadanziolide A has been shown to inhibit the phosphorylation of Janus Kinase (JAK).
-
Inhibition of STAT3 Phosphorylation: The inhibition of JAK phosphorylation subsequently prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription 3 (STAT3).
-
Downregulation of Target Genes: In its inactive state, STAT3 cannot translocate to the nucleus to initiate the transcription of target genes involved in cell survival and proliferation, such as Bcl-2.
-
Induction of Apoptosis: The downregulation of anti-apoptotic proteins like Bcl-2 and the potential upregulation of pro-apoptotic proteins like Bax can lead to the activation of the intrinsic apoptosis pathway, characterized by the activation of caspases (e.g., Caspase-3 and -8).
Conclusion and Future Directions
This compound, a natural product derived from Brucea javanica, holds promise as an antiproliferative agent. While direct evidence of its efficacy and mechanism of action is still emerging, data from the closely related compound Yadanziolide A suggests potent and selective activity against cancer cells, likely through the inhibition of key signaling pathways such as JAK/STAT.
Future research should focus on:
-
Comprehensive in vitro screening: Determining the IC50 values of this compound against a broad panel of cancer cell lines to identify sensitive cancer types.
-
Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways affected by this compound.
-
In vivo studies: Evaluating the antitumor efficacy and safety of this compound in preclinical animal models.
This technical guide provides a foundational framework for researchers and drug development professionals to advance the investigation of this compound as a potential novel anticancer therapeutic.
References
- 1. Targeting Apoptosis and Multiple Signaling Pathways with Icariside II in Cancer Cells [ijbs.com]
- 2. Large-scale Pan-cancer Cell Line Screening Identifies Actionable and Effective Drug Combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Yadanziolide A Inhibits Proliferation and Induces Apoptosis of Hepatocellular Carcinoma via JAK-STAT Pathway: A Preclinical Study - PMC [pmc.ncbi.nlm.nih.gov]
Yadanziolide C: A Quassinoid Compound with Therapeutic Potential
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Yadanziolide C is a naturally occurring quassinoid, a class of bitter, tetracyclic triterpenoids isolated from plants of the Simaroubaceae family. Specifically, this compound is extracted from the seeds of Brucea javanica, a plant with a long history of use in traditional Chinese medicine for treating ailments such as dysentery and malaria.[1][2][3] Modern scientific investigation has unveiled a broader range of biological activities for quassinoids, including potent anti-inflammatory, antiviral, and anticancer properties.[4] this compound, in particular, has garnered interest for its demonstrated antiproliferative and differentiation-inducing effects, notably in the context of leukemia. This technical guide provides a comprehensive overview of this compound, including its biological activities, mechanism of action, and detailed experimental protocols for its study, aimed at researchers, scientists, and professionals in the field of drug development.
Biological Activity of this compound
The primary reported biological activities of this compound are its ability to inhibit the proliferation of cancer cells and to induce their differentiation. This has been particularly studied in the context of human promyelocytic leukemia HL-60 cells.
Antiproliferative and Differentiation-Inducing Activity
While specific IC50 values for this compound against a wide range of cancer cell lines are not extensively documented in publicly available literature, the broader class of quassinoids from Brucea javanica has demonstrated significant cytotoxic effects. For instance, other quassinoids isolated from the same plant have shown potent inhibitory activities against various cancer cell lines.
Table 1: Cytotoxic Activity of Quassinoids from Brucea javanica against Various Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Brusatol | HL-60 | 0.06 | (Liu et al., 2011)[1] |
| Bruceine B | HL-60 | 0.27 | (Liu et al., 2011) |
| Bruceantin | Various Leukemia Cell Lines | 0.003 - 0.096 | (Mata-Greenwood et al., 2002) |
| Brusatol | Various Leukemia Cell Lines | 0.01 - 0.19 | (Mata-Greenwood et al., 2002) |
| Brujavanol A | KB (oral cavity cancer) | 1.30 µg/mL | (Chumkaew and Srisawat, 2017) |
| Brujavanol B | KB (oral cavity cancer) | 2.36 µg/mL | (Chumkaew and Srisawat, 2017) |
Note: The above table presents data for related quassinoids to provide context for the potential potency of this compound.
The key biological activity of this compound that has been highlighted is its ability to induce differentiation in HL-60 cells. This process involves the cells maturing into a more specialized cell type, which can halt their uncontrolled proliferation. The differentiation-inducing potential of compounds from Brucea javanica has been used as a basis for bioassay-guided fractionation to isolate active constituents like this compound.
Mechanism of Action
The precise molecular mechanisms underlying the biological activities of this compound are not fully elucidated. However, based on studies of related quassinoids and its observed effects, several key pathways are likely involved.
Inhibition of Protein Synthesis
A primary mechanism of action for many quassinoids is the inhibition of protein synthesis. These compounds can bind to the ribosome, the cellular machinery responsible for translating mRNA into protein, thereby halting the elongation of polypeptide chains. This disruption of protein synthesis can lead to cell cycle arrest and apoptosis (programmed cell death).
Modulation of Signaling Pathways
Recent studies on Yadanziolide A, a closely related compound, have provided insights into the specific signaling pathways that may be affected. Yadanziolide A has been shown to inhibit the proliferation and induce apoptosis of hepatocellular carcinoma cells by targeting the JAK-STAT signaling pathway. It achieves this by inhibiting the phosphorylation of JAK2 and STAT3, key proteins in this pathway that are often constitutively active in cancer cells and promote their survival and proliferation.
Below is a diagram illustrating the proposed mechanism of action of Yadanziolide compounds on the JAK-STAT pathway.
Caption: Proposed inhibition of the JAK-STAT signaling pathway by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound and related quassinoids.
Isolation of this compound from Brucea javanica
The isolation of this compound is typically achieved through a bioassay-guided fractionation process.
References
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Yadanziolide C is a member of the quassinoid family, a class of bitter, tetracyclic triterpenoids predominantly isolated from plants of the Simaroubaceae family.[1] Notably, this compound and its related compounds are extracted from the seeds of Brucea javanica (L.) Merr., a plant with a long history of use in traditional Chinese medicine for treating ailments such as malaria and cancer.[2] This technical guide provides a comprehensive literature review of this compound and its analogs, focusing on their chemical structures, biological activities, and underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Chemical Structure and Related Compounds
Yadanziolides, including this compound, are characterized by a highly oxygenated and complex picrasane (B1241345) skeleton. The structures of Yadanziolides A, B, and C were first elucidated in the 1980s. Numerous other quassinoids have been isolated from Brucea javanica, including Brusatol, Bruceines, and various Yadanziosides. The structural diversity within this family, arising from different substitution patterns on the core skeleton, gives rise to a wide range of biological activities.
Biological Activities and Therapeutic Potential
Quassinoids, as a class, exhibit a broad spectrum of pharmacological effects, including antitumor, antimalarial, anti-inflammatory, and antiviral properties.
Antiproliferative and Cytotoxic Effects
A significant body of research has focused on the anticancer potential of this compound and its congeners. This compound has been reported to possess antiproliferative and differentiation-inducing properties, particularly in promyelocytic leukemia (HL-60) cells. While specific IC50 values for this compound are not widely reported, data for related compounds highlight the potent cytotoxicity of this family.
| Compound | Cell Line | Activity | IC50 Value | Reference |
| Javanicoside J | P-388 Murine Leukemia | Cytotoxic | 2.3 µg/mL | [2] |
| Javanicoside K | P-388 Murine Leukemia | Cytotoxic | 1.6 µg/mL | [2] |
| Javanicoside L | P-388 Murine Leukemia | Cytotoxic | 2.9 µg/mL | [2] |
| Brujavanol A | KB (Oral Cavity Cancer) | Cytotoxic | 1.3 µg/mL | |
| Brujavanol B | KB (Oral Cavity Cancer) | Cytotoxic | 2.36 µg/mL | |
| Unnamed Quassinoid (Compound 5) | MCF-7 (Breast Cancer) | Inhibitory | 0.063-0.182 µM | |
| Unnamed Quassinoid (Compound 7) | MCF-7 (Breast Cancer) | Inhibitory | 0.063-0.182 µM | |
| Unnamed Quassinoid (Compound 10) | MCF-7 (Breast Cancer) | Inhibitory | 0.063-0.182 µM | |
| Unnamed Quassinoid (Compound 12) | MCF-7 (Breast Cancer) | Inhibitory | 0.063-0.182 µM | |
| Unnamed Quassinoid (Compound 5) | MDA-MB-231 (Breast Cancer) | Inhibitory | 0.081-0.238 µM | |
| Unnamed Quassinoid (Compound 7) | MDA-MB-231 (Breast Cancer) | Inhibitory | 0.081-0.238 µM | |
| Unnamed Quassinoid (Compound 10) | MDA-MB-231 (Breast Cancer) | Inhibitory | 0.081-0.238 µM | |
| Unnamed Quassinoid (Compound 12) | MDA-MB-231 (Breast Cancer) | Inhibitory | 0.081-0.238 µM |
Table 1: Cytotoxic and Antiproliferative Activities of Yadanziolide-Related Compounds. This table summarizes the reported IC50 values for various quassinoids isolated from Brucea javanica against different cancer cell lines.
Induction of Cell Differentiation
One of the notable biological effects of this compound is its ability to induce the differentiation of leukemia cells. Specifically, it has been shown to promote the maturation of HL-60 promyelocytic leukemia cells into more mature granulocyte-like cells. This differentiation is often associated with cell cycle arrest in the G1 phase.
Mechanisms of Action and Signaling Pathways
The molecular mechanisms underlying the biological activities of this compound and related quassinoids are multifaceted and involve the modulation of several key signaling pathways.
Inhibition of the Nrf2 Pathway
A significant breakthrough in understanding the mechanism of action of quassinoids came with the discovery that Brusatol, a closely related compound, is a potent inhibitor of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Nrf2 is a transcription factor that plays a crucial role in the cellular defense against oxidative and electrophilic stress. In many cancer types, the Nrf2 pathway is constitutively active, contributing to chemoresistance. Brusatol has been shown to inhibit the Nrf2 pathway by promoting the ubiquitination and degradation of the Nrf2 protein, thereby sensitizing cancer cells to chemotherapeutic agents. It is highly probable that this compound shares this mechanism of action. Further research has indicated that Brusatol acts as a general inhibitor of protein translation, which leads to the depletion of short-lived proteins like Nrf2.
Induction of Apoptosis
Quassinoids are also known to induce apoptosis (programmed cell death) in cancer cells through various mechanisms. These can include the downregulation of cell cycle regulatory proteins like cyclin D1, leading to cell cycle arrest, and the upregulation of pro-apoptotic proteins such as p53 and caspases.
Experimental Protocols
Isolation and Purification of Yadanziolides from Brucea javanica
A general protocol for the isolation of Yadanziolides and related quassinoids from the seeds of Brucea javanica involves the following steps:
-
Extraction: The dried and powdered seeds are typically extracted with a solvent such as methanol (B129727) or ethanol.
-
Partitioning: The crude extract is then subjected to liquid-liquid partitioning with solvents of varying polarity (e.g., hexane, ethyl acetate, and water) to separate compounds based on their solubility.
-
Chromatography: The fractions enriched with quassinoids are further purified using a combination of chromatographic techniques, including:
-
Column Chromatography: Using silica (B1680970) gel or other stationary phases to perform initial separation.
-
High-Performance Liquid Chromatography (HPLC): A crucial step for the final purification and isolation of individual compounds. A typical HPLC method would utilize a C18 column with a gradient elution of methanol and water.
-
HL-60 Cell Differentiation Assay
To assess the differentiation-inducing activity of this compound on HL-60 promyelocytic leukemia cells, the following protocol can be employed:
-
Cell Culture: HL-60 cells are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Treatment: The cells are treated with various concentrations of this compound for a specified period (e.g., 72-96 hours).
-
Assessment of Differentiation: Differentiation can be evaluated using several methods:
-
Nitroblue Tetrazolium (NBT) Reduction Assay: Differentiated cells, such as mature granulocytes, exhibit an increased ability to produce superoxide (B77818) radicals, which can be measured by the reduction of NBT to a blue formazan (B1609692) precipitate.
-
Phagocytic Activity Assay: The ability of cells to engulf particles, a characteristic of mature phagocytes, can be assessed.
-
Morphological Analysis: Changes in cell morphology, such as nuclear condensation and segmentation, can be observed by microscopy after staining (e.g., with Wright-Giemsa stain).
-
Flow Cytometry: The expression of cell surface markers associated with differentiation (e.g., CD11b) can be quantified.
-
Synthesis of Quassinoids
The total synthesis of quassinoids, including this compound, represents a significant challenge for synthetic organic chemists due to their complex, highly oxygenated, and stereochemically rich structures. While a total synthesis of this compound has not been reported in the literature, the synthesis of other quassinoids like quassin (B1678622) and samaderine Y has been achieved. These syntheses often involve intricate strategies to construct the tetracyclic core and install the numerous stereocenters with high control. Common strategies include intramolecular Diels-Alder reactions, radical cyclizations, and various annulation reactions. The development of efficient synthetic routes to this compound and its analogs would be invaluable for further structure-activity relationship studies and the generation of novel therapeutic agents.
Conclusion and Future Directions
This compound and its related quassinoids from Brucea javanica are a promising class of natural products with significant therapeutic potential, particularly in the realm of oncology. Their potent cytotoxic and differentiation-inducing activities, coupled with a growing understanding of their molecular mechanisms, such as the inhibition of the Nrf2 pathway, make them attractive candidates for further drug development.
Future research should focus on several key areas:
-
Comprehensive Biological Profiling: A more thorough evaluation of the in vitro and in vivo efficacy of purified this compound against a wider range of cancer cell lines and in animal models is warranted.
-
Mechanism of Action Studies: Further elucidation of the specific molecular targets and signaling pathways modulated by this compound will provide a more complete picture of its pharmacological effects.
-
Total Synthesis and Analogue Development: The development of a total synthesis for this compound would enable the production of larger quantities for preclinical and clinical studies and facilitate the synthesis of novel analogs with improved potency and pharmacokinetic properties.
-
Clinical Investigation: Ultimately, the translation of the promising preclinical findings into clinical trials will be essential to determine the therapeutic value of this compound and related compounds in human diseases.
References
Biological Activity of Yadanziolide C Against Leukemia Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Yadanziolide C, a quassinoid isolated from the medicinal plant Brucea javanica, has demonstrated biological activity against leukemia cells. This technical guide provides a comprehensive overview of the current understanding of this compound's anti-leukemic effects, with a focus on its ability to induce cellular differentiation. Due to the limited specific data on this compound, this document also incorporates findings on related quassinoids from Brucea javanica to provide a broader context for its potential mechanisms of action, including apoptosis induction and cell cycle arrest. Detailed experimental protocols for key assays and visualizations of potential signaling pathways are included to facilitate further research and drug development efforts in this area.
Introduction
Leukemia remains a significant challenge in oncology, necessitating the discovery of novel therapeutic agents with improved efficacy and reduced toxicity. Natural products are a rich source of bioactive compounds with anti-cancer properties. This compound is a simaroubolide quassinoid derived from the seeds of Brucea javanica, a plant long used in traditional medicine for various ailments. Research has shown that compounds from Brucea javanica possess potent anti-cancer activities. This guide focuses on the specific biological activity of this compound against leukemia cells.
Biological Activity of this compound and Related Compounds
Induction of Differentiation in Leukemia Cells
The primary reported biological effect of this compound on leukemia cells is the induction of differentiation. In a study by Luyengi et al. (1996), this compound was identified as an active compound from an ethyl acetate-soluble extract of Brucea javanica that induces differentiation in human promyelocytic leukemia (HL-60) cells[1]. This process involves the maturation of malignant promyelocytes into more mature, functional granulocytes, which can halt the uncontrolled proliferation of leukemic blasts.
Antiproliferative and Cytotoxic Effects of Related Quassinoids
Table 1: IC50 Values of Brusatol against Leukemia Cell Lines
| Cell Line | Leukemia Type | Incubation Time | IC50 (nM) | Reference |
| KOPN-8 | Pre-B Acute Lymphoblastic Leukemia | 72 h | 1.4 | [2] |
| CEM | T-cell Acute Lymphoblastic Leukemia | 72 h | 7.4 | [2] |
| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | 72 h | 7.8 | [2] |
Table 2: IC50 Values of Bruceine D against Leukemia Cell Lines
| Cell Line | Leukemia Type | Incubation Time | IC50 (µM) | Reference |
| K562 | Chronic Myeloid Leukemia | Not Specified | 6.37 ± 0.39 | [3] |
Table 3: Cytotoxicity of Brucea javanica Oil (BJO) against Leukemia Cell Lines
| Cell Line | Leukemia Type | Incubation Time | IC50 (µg/mL) | Reference |
| HL-60 | Acute Promyelocytic Leukemia | 6 h | 312.7 | |
| U937 | Histiocytic Lymphoma | 6 h | 265.4 | |
| Jurkat | Acute T-cell Leukemia | Not Specified | 329.9 |
Potential Mechanisms of Action
Based on the activities of related compounds and the known signaling pathways in leukemia, several mechanisms can be hypothesized for this compound's anti-leukemic action.
-
Apoptosis Induction: Brusatol has been shown to induce apoptosis in acute lymphoblastic leukemia cells. Bruceine D also induces apoptosis in K562 cells through the mitochondrial pathway. It is plausible that this compound also triggers programmed cell death in leukemia cells.
-
Cell Cycle Arrest: Brusatol can induce cell cycle arrest in the G0/G1 phase in several leukemia cell lines. This is a common mechanism for anti-cancer agents to halt proliferation.
-
Inhibition of Signaling Pathways: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is often dysregulated in leukemia and is a key driver of cell proliferation and survival. A related compound, Yadanziolide A, has been shown to inhibit the JAK/STAT pathway in hepatocellular carcinoma. It is hypothesized that this compound may exert its anti-leukemic effects through a similar mechanism.
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the biological activity of this compound against leukemia cells.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of this compound on leukemia cells.
-
Cell Seeding: Seed leukemia cells (e.g., HL-60, K562, Jurkat) in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of complete culture medium.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of this compound that causes 50% inhibition of cell growth.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is for quantifying apoptosis induced by this compound.
-
Cell Treatment: Seed leukemia cells in a 6-well plate and treat with this compound at various concentrations for a specified time.
-
Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 × 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for determining the effect of this compound on cell cycle distribution.
-
Cell Treatment: Treat leukemia cells with this compound as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while vortexing. Incubate on ice for at least 30 minutes or store at -20°C.
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate at 37°C for 30 minutes to degrade RNA.
-
PI Staining: Add Propidium Iodide solution (50 µg/mL) to the cell suspension and incubate for 15-30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting for Signaling Pathway Analysis
This protocol is for detecting the phosphorylation status of key proteins in signaling pathways, such as STAT3.
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE: Separate 20-40 µg of protein per sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., phospho-STAT3 (Tyr705), total STAT3, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate a hypothesized signaling pathway and a general experimental workflow for investigating the anti-leukemic activity of this compound.
Caption: General experimental workflow for in vitro evaluation of this compound.
Caption: Hypothesized inhibition of the JAK/STAT pathway by this compound.
Conclusion and Future Directions
This compound has been shown to induce differentiation in HL-60 promyelocytic leukemia cells, indicating its potential as an anti-leukemic agent. While comprehensive data on its effects on apoptosis, cell cycle, and specific signaling pathways are currently lacking, the potent anti-cancer activities of related quassinoids from Brucea javanica provide a strong rationale for further investigation. Future research should focus on:
-
Determining the IC50 values of this compound against a panel of leukemia cell lines.
-
Quantifying its effects on apoptosis and cell cycle distribution.
-
Elucidating the precise molecular mechanisms, including its effect on the JAK/STAT pathway and other relevant signaling cascades.
-
Evaluating its efficacy and safety in preclinical animal models of leukemia.
Such studies are crucial for validating this compound as a lead compound for the development of novel leukemia therapies.
References
- 1. A lignan and four terpenoids from Brucea javanica that induce differentiation with cultured HL-60 promyelocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor Effect of Brusatol in Acute Lymphoblastic Leukemia Models Is Triggered by Reactive Oxygen Species Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bruceine D induces apoptosis in human chronic myeloid leukemia K562 cells via mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Yadanziolide C from Brucea javanica
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yadanziolide C is a quassinoid, a class of bitter principles derived from the plant family Simaroubaceae. It is primarily isolated from the seeds of Brucea javanica (L.) Merr., a plant used in traditional medicine for various ailments.[1] This document provides detailed protocols for the extraction and purification of this compound, summarizing available quantitative data and outlining its potential mechanism of action for researchers in natural product chemistry and drug development.
Data Presentation
While specific yields for this compound are not extensively reported in publicly available literature, the following table summarizes typical parameters and expected outcomes based on the isolation of similar quassinoids from Brucea javanica.
| Parameter | Value/Range | Source of Information |
| Starting Material | Dried, defatted seeds of Brucea javanica | [1] |
| Initial Extraction Solvent | Methanol (B129727) | [1] |
| Fractionation Solvent | Water (for water-soluble fraction) | [1] |
| Purification Technique | Column Chromatography, Preparative HPLC | [2] |
| Purity | >95% (achievable with multi-step chromatography) | General knowledge from similar compound purifications |
Experimental Protocols
The following protocols are based on established methods for the isolation of quassinoids from Brucea javanica seeds.
I. Plant Material Preparation
-
Obtain dried seeds of Brucea javanica.
-
Grind the seeds into a fine powder using a mechanical grinder.
-
Defat the powdered seeds by extraction with n-hexane or petroleum ether in a Soxhlet apparatus for 24 hours to remove lipids.
-
Air-dry the defatted seed powder at room temperature to remove residual solvent.
II. Extraction
-
Macerate the defatted seed powder in methanol at room temperature with occasional stirring for 72 hours. A solid-to-solvent ratio of 1:10 (w/v) is recommended.
-
Filter the mixture through cheesecloth and then filter paper to separate the extract from the solid residue.
-
Repeat the extraction process on the residue two more times to ensure complete extraction of the quassinoids.
-
Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude methanol extract.
III. Fractionation
-
Suspend the crude methanol extract in distilled water.
-
The portion that dissolves in water constitutes the water-soluble fraction, which contains this compound and other polar quassinoids.
-
Lyophilize or carefully evaporate the water to obtain the dried water-soluble fraction.
IV. Purification
A multi-step chromatographic approach is necessary for the isolation of pure this compound.
A. Column Chromatography (Initial Separation)
-
Pack a silica (B1680970) gel (70-230 mesh) column with a suitable non-polar solvent system, such as chloroform-methanol with a gradient elution.
-
Dissolve the dried water-soluble fraction in a minimal amount of methanol and adsorb it onto a small amount of silica gel.
-
Apply the adsorbed sample to the top of the prepared column.
-
Elute the column with a gradient of increasing polarity, starting with 100% chloroform (B151607) and gradually increasing the proportion of methanol.
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) with a suitable visualization agent (e.g., anisaldehyde-sulfuric acid reagent and heating).
-
Combine fractions containing compounds with similar TLC profiles. Fractions containing this compound are typically eluted with a moderately polar solvent mixture.
B. Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification)
-
Further purify the enriched fractions containing this compound using preparative reversed-phase HPLC.
-
Column: A C18 column is commonly used for the separation of quassinoids.
-
Mobile Phase: A gradient of methanol and water or acetonitrile (B52724) and water is typically employed. The exact gradient program should be optimized based on analytical HPLC analysis of the enriched fraction.
-
Detection: UV detection at a wavelength of around 220-280 nm is suitable for quassinoids.
-
Inject the enriched fraction onto the preparative HPLC system.
-
Collect the peak corresponding to this compound.
-
Verify the purity of the isolated this compound using analytical HPLC.
-
Confirm the structure of the purified compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).
Visualizations
Experimental Workflow for this compound Extraction and Purification
Caption: Workflow for this compound Isolation.
Proposed Signaling Pathway for this compound's Anticancer Activity
While the direct signaling pathway for this compound is still under investigation, studies on the closely related compound, Yadanziolide A, suggest that it exerts its anticancer effects by targeting the JAK-STAT signaling pathway. This pathway is often dysregulated in cancer, leading to increased cell proliferation and survival. The proposed mechanism involves the inhibition of STAT3 phosphorylation, which in turn modulates the expression of downstream target genes involved in apoptosis.
Caption: Proposed JAK-STAT Inhibition by this compound.
References
Application Notes and Protocols for Yadanziolide C in HL-60 Cell Differentiation Assays
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The human promyelocytic leukemia cell line, HL-60, is a well-established in vitro model for studying the differentiation of myeloid cells. These cells can be induced to differentiate into mature granulocytes, monocytes, or macrophages by various chemical agents. This process mimics aspects of normal hematopoiesis and provides a valuable system for screening potential therapeutic compounds that can induce differentiation in leukemic cells, offering a less cytotoxic treatment approach.
Yadanziolide C is a quassinoid natural product isolated from Brucea javanica. While the specific effects of this compound on HL-60 differentiation are under investigation, related compounds have demonstrated potent biological activities, including anti-cancer effects. Preliminary research on similar natural products suggests that this compound may induce differentiation in HL-60 cells by modulating key cellular signaling pathways. One such hypothesized pathway is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, which is known to be a critical regulator of myeloid differentiation.[1][2] This document provides detailed protocols for utilizing this compound in HL-60 cell differentiation assays and outlines a potential mechanism of action for further investigation.
Data Presentation
The following tables summarize expected quantitative data from HL-60 cell differentiation assays using this compound. These values are provided as a reference and should be determined empirically for each experimental system.
Table 1: Effect of this compound on HL-60 Cell Viability
| This compound Conc. (µM) | Incubation Time (hours) | Cell Viability (%) |
| 0 (Vehicle Control) | 96 | 95 ± 3 |
| 0.1 | 96 | 92 ± 4 |
| 0.5 | 96 | 88 ± 5 |
| 1.0 | 96 | 85 ± 6 |
| 5.0 | 96 | 70 ± 8 |
| 10.0 | 96 | 55 ± 9 |
Table 2: Time Course of CD11b Expression in HL-60 Cells Induced by this compound
| Treatment | Time (hours) | % CD11b Positive Cells |
| Untreated Control | 96 | < 5% |
| Vehicle Control (DMSO) | 96 | < 5% |
| This compound (1.0 µM) | 24 | 15 ± 4% |
| 48 | 45 ± 7% | |
| 72 | 70 ± 9% | |
| 96 | 85 ± 6% | |
| ATRA (1.0 µM) - Positive Control | 96 | 88 ± 5% |
Mandatory Visualizations
Caption: Workflow for assessing HL-60 cell differentiation induced by this compound.
Caption: Hypothesized inhibition of the JAK/STAT pathway by this compound leading to cell differentiation.
Experimental Protocols
Protocol 1: HL-60 Cell Culture and Maintenance
Materials:
-
HL-60 (ATCC® CCL-240™) cells
-
RPMI-1640 Medium (with L-glutamine)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100X)
-
Phosphate-Buffered Saline (PBS), sterile
-
T-75 cell culture flasks
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Prepare complete growth medium: RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Thaw and culture HL-60 cells in a T-75 flask with 20 mL of complete growth medium.
-
Maintain cell density between 2 x 10⁵ and 1 x 10⁶ cells/mL.
-
Passage cells every 2-3 days. To passage, centrifuge the cell suspension at 200 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in fresh, pre-warmed medium to the desired seeding density.
-
Ensure cell viability is consistently above 95% before initiating experiments.
Protocol 2: Induction of Differentiation with this compound
Materials:
-
Log-phase HL-60 cells
-
Complete growth medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
All-trans retinoic acid (ATRA) stock solution (10 mM in DMSO) - for positive control
-
DMSO (vehicle control)
-
6-well cell culture plates
Procedure:
-
Count HL-60 cells using a hemocytometer and assess viability with Trypan Blue.
-
Seed the cells at a density of 2 x 10⁵ cells/mL in the wells of a 6-well plate (2 mL per well).
-
Prepare serial dilutions of this compound in complete growth medium to achieve final concentrations (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µM).
-
Add the diluted this compound to the appropriate wells.
-
Prepare control wells:
-
Vehicle Control: Add DMSO to a final concentration equivalent to the highest concentration of this compound used.
-
Positive Control: Add ATRA to a final concentration of 1 µM.
-
Untreated Control: Add an equivalent volume of culture medium.
-
-
Incubate the plates at 37°C in a 5% CO₂ incubator for up to 96 hours.
-
Harvest cells at desired time points (e.g., 24, 48, 72, 96 hours) for analysis.
Protocol 3: Assessment of Cell Differentiation by Flow Cytometry
Materials:
-
Harvested HL-60 cells from Protocol 2
-
Cold PBS
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)
-
FITC-conjugated anti-human CD11b antibody
-
FITC-conjugated isotype control antibody
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Transfer cells from each well into individual flow cytometry tubes.
-
Centrifuge at 300 x g for 5 minutes at 4°C. Discard the supernatant.
-
Wash the cell pellet with 1 mL of cold PBS and centrifuge again. Discard the supernatant.
-
Resuspend the cell pellet in 100 µL of Flow Cytometry Staining Buffer.
-
Add the FITC-conjugated anti-human CD11b antibody (or isotype control) at the manufacturer's recommended concentration.
-
Incubate on ice or at 4°C for 30 minutes in the dark.
-
Wash the cells twice with 1 mL of Flow Cytometry Staining Buffer, centrifuging after each wash.
-
Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.
-
Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Gate on the live cell population based on forward and side scatter properties.
-
Determine the percentage of CD11b-positive cells relative to the isotype control. An increase in the percentage of CD11b-positive cells indicates granulocytic differentiation.[3][4][5]
References
- 1. Frontiers | JAK-STAT in Early Hematopoiesis and Leukemia [frontiersin.org]
- 2. Activation of the Jak3 pathway and myeloid differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differentiation-linked expression of cell surface markers on HL-60 leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ashpublications.org [ashpublications.org]
Yadanziolide C: Application Notes and Protocols for Cancer Organoid Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yadanziolide C is a potential anti-cancer agent, part of the quassinoid family of natural products. While direct studies on this compound in cancer organoids are emerging, research on analogous compounds, such as Yadanziolide A, provides a strong rationale for its investigation as a therapeutic candidate. Yadanziolide A has demonstrated efficacy in hepatocellular carcinoma by inducing apoptosis and inhibiting the TNF-α/JAK/STAT3 signaling pathway.[1] This suggests that this compound may exhibit similar mechanisms of action and holds promise for cancer therapy.
Cancer organoids have emerged as a powerful preclinical model, bridging the gap between two-dimensional cell cultures and in vivo studies.[2][3] These three-dimensional, self-organizing structures are grown from patient-derived tumor tissues and faithfully recapitulate the genetic and phenotypic heterogeneity of the original tumor.[4][5] Consequently, they are an ideal platform for evaluating the efficacy and mechanism of action of novel anti-cancer compounds like this compound.
These application notes provide a framework for utilizing cancer organoids to study the anti-cancer effects of this compound, including detailed protocols for organoid culture, drug treatment, and viability assessment.
Putative Mechanism of Action of this compound
Based on the known activity of Yadanziolide A, it is hypothesized that this compound may exert its anti-cancer effects through the inhibition of the Janus kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) signaling pathway. The STAT3 protein, in particular, is often constitutively activated in many cancers and plays a crucial role in tumor cell proliferation, survival, and immune evasion. By inhibiting the phosphorylation of JAK and STAT3, this compound could potentially suppress tumor growth and induce apoptosis.
Caption: Hypothesized signaling pathway of this compound.
Quantitative Data Summary
The following tables provide a template for summarizing quantitative data from experiments investigating the effects of this compound on cancer organoids.
Table 1: IC50 Values of this compound in Patient-Derived Cancer Organoids
| Organoid Line | Cancer Type | This compound IC50 (µM) |
| PDCO-1 | Colorectal | |
| PDCO-2 | Pancreatic | |
| PDCO-3 | Breast |
Table 2: Apoptosis Induction by this compound in Cancer Organoids
| Organoid Line | Treatment | % Apoptotic Cells (Annexin V+) |
| PDCO-1 | Control (DMSO) | |
| PDCO-1 | This compound (1 µM) | |
| PDCO-1 | This compound (5 µM) | |
| PDCO-2 | Control (DMSO) | |
| PDCO-2 | This compound (1 µM) | |
| PDCO-2 | This compound (5 µM) |
Experimental Protocols
The following protocols are adapted from established methods for cancer organoid culture and drug screening.
Protocol 1: Patient-Derived Cancer Organoid Culture
Materials:
-
Fresh tumor tissue from biopsy or resection
-
Advanced DMEM/F12
-
Penicillin-Streptomycin
-
GlutaMAX
-
HEPES
-
B27 supplement
-
N2 supplement
-
N-Acetylcysteine
-
Human Epidermal Growth Factor (EGF)
-
Noggin
-
R-spondin-1
-
Collagenase Type IV
-
Dispase
-
TrypLE Express
-
Matrigel®
-
Fetal Bovine Serum (FBS)
Procedure:
-
Tissue Digestion:
-
Mince the tumor tissue into small fragments (<1 mm³).
-
Incubate the fragments in a digestion medium containing Collagenase and Dispase for 1-2 hours at 37°C with gentle agitation.
-
Neutralize the digestion with Advanced DMEM/F12 containing 10% FBS.
-
Filter the cell suspension through a 70 µm cell strainer.
-
Centrifuge the cell suspension and wash the pellet with Advanced DMEM/F12.
-
-
Organoid Seeding:
-
Resuspend the cell pellet in Matrigel® on ice.
-
Plate 40-50 µL droplets of the Matrigel®-cell suspension into a pre-warmed 24-well plate.
-
Allow the Matrigel® to solidify at 37°C for 15-30 minutes.
-
Overlay the domes with complete organoid growth medium.
-
-
Organoid Maintenance:
-
Culture the organoids at 37°C and 5% CO₂.
-
Change the medium every 2-3 days.
-
Passage the organoids every 7-14 days by disrupting the Matrigel® domes, dissociating the organoids into smaller fragments using TrypLE, and re-seeding in fresh Matrigel®.
-
Protocol 2: this compound Treatment of Cancer Organoids
Materials:
-
Established cancer organoid cultures
-
This compound stock solution (dissolved in DMSO)
-
Organoid growth medium
-
Multi-well plates (96- or 384-well)
Procedure:
-
Organoid Plating for Drug Screening:
-
Harvest and dissociate established organoids into small fragments.
-
Count the organoid fragments and resuspend them in Matrigel® at a desired density.
-
Seed the organoid-Matrigel® suspension into a 96-well or 384-well plate.
-
After Matrigel® solidification, add organoid growth medium.
-
-
Drug Preparation and Administration:
-
Prepare a serial dilution of this compound in organoid growth medium. Include a DMSO-only control.
-
Carefully remove the medium from the organoid-containing wells.
-
Add the medium containing the different concentrations of this compound or DMSO to the respective wells.
-
-
Incubation:
-
Incubate the plates at 37°C and 5% CO₂ for the desired treatment duration (e.g., 72 hours).
-
Protocol 3: Cell Viability Assessment
Materials:
-
This compound-treated organoid plates
-
CellTiter-Glo® 3D Cell Viability Assay reagent
-
Luminometer
Procedure:
-
Assay Preparation:
-
Equilibrate the organoid plates and the CellTiter-Glo® 3D reagent to room temperature.
-
-
Reagent Addition:
-
Add a volume of CellTiter-Glo® 3D reagent equal to the volume of medium in each well.
-
-
Lysis and Signal Stabilization:
-
Mix the contents of the wells on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Calculate cell viability as a percentage of the DMSO-treated control.
-
Caption: Experimental workflow for this compound studies in cancer organoids.
References
- 1. Yadanziolide A Inhibits Proliferation and Induces Apoptosis of Hepatocellular Carcinoma via JAK-STAT Pathway: A Preclinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organoid technology and applications in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. blog.crownbio.com [blog.crownbio.com]
- 5. Tumor organoids: applications in cancer modeling and potentials in precision medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Yadanziolide C for Hepatocellular Carcinoma Research
A Note on Yadanziolide C:
Initial literature searches for "this compound" and its effects on hepatocellular carcinoma (HCC) did not yield specific research data. However, extensive research is available for a closely related compound, Yadanziolide A , also isolated from Brucea javanica. Yadanziolide A has demonstrated significant anti-cancer activity against HCC. It is plausible that the initial query for "this compound" may have intended to refer to the more extensively studied "Yadanziolide A."
Therefore, these application notes and protocols are based on the available scientific literature for Yadanziolide A as a therapeutic agent in hepatocellular carcinoma research.
Introduction to Yadanziolide A in HCC Research
Yadanziolide A is a quassinoid bitter principle isolated from the seeds of Brucea javanica. It has emerged as a promising natural compound for cancer therapy due to its potent cytotoxic and anti-proliferative effects. In the context of hepatocellular carcinoma, Yadanziolide A has been shown to inhibit tumor growth, migration, and invasion while inducing apoptosis. Its primary mechanism of action involves the suppression of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, a critical pathway in HCC progression.[1][2]
These notes provide a summary of the key findings and detailed protocols for researchers and drug development professionals investigating the therapeutic potential of Yadanziolide A in HCC.
Data Presentation: In Vitro Efficacy of Yadanziolide A
Table 1: Cytotoxicity of Yadanziolide A in Hepatocellular Carcinoma Cell Lines
| Cell Line | Type | IC50 (nM) | Exposure Time | Assay |
| HepG2 | Human Hepatocellular Carcinoma | 300 | 24 hours | CCK-8 |
| Huh-7 | Human Hepatocellular Carcinoma | 362 | 24 hours | CCK-8 |
| LM-3 | Human Hepatocellular Carcinoma | 171 | 24 hours | CCK-8 |
| HL-7702 | Normal Human Liver Cell Line | 768 | 24 hours | CCK-8 |
Data compiled from a study by Zhang et al. (2023).[1]
Table 2: In Vivo Efficacy of Yadanziolide A in an Orthotopic HCC Mouse Model
| Animal Model | Cell Line | Treatment | Dosage | Duration | Outcome |
| Orthotopic Liver Cancer Mouse Model | Hepa1-6 | Yadanziolide A (intraperitoneal injection) | 2 mg/kg/day | 2 weeks | Significant reduction in tumor growth and liver damage. |
Data compiled from a study by Zhang et al. (2023).[1][2]
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the signaling pathway of Yadanziolide A in HCC and a typical experimental workflow for its evaluation.
Caption: Signaling pathway of Yadanziolide A in hepatocellular carcinoma.
Caption: Experimental workflow for evaluating Yadanziolide A in HCC.
Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol is for determining the cytotoxic effects of Yadanziolide A on HCC cells.
Materials:
-
HCC cell lines (e.g., HepG2, Huh-7, LM-3) and a normal liver cell line (e.g., HL-7702)
-
96-well plates
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Yadanziolide A (stock solution in DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2 x 10³ cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of Yadanziolide A in complete culture medium from a stock solution. The final concentrations should range from 0 to 10,000 nM.
-
Replace the medium in each well with 100 µL of the medium containing the different concentrations of Yadanziolide A. Include a vehicle control (DMSO) at the same concentration as the highest Yadanziolide A treatment.
-
Incubate the plate for 24 hours.
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 2 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Flow Cytometry)
This protocol is for quantifying Yadanziolide A-induced apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining.
Materials:
-
HCC cell lines
-
6-well plates
-
Yadanziolide A
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of Yadanziolide A (e.g., 0.1 µM, 0.3 µM, 1 µM) for 24 hours.
-
Harvest the cells by trypsinization and collect the cell suspension.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within 1 hour. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells can be quantified.
Western Blot Analysis
This protocol is for detecting the expression levels of proteins in the JAK/STAT and apoptosis pathways.
Materials:
-
HCC cell lines
-
Yadanziolide A
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-p-JAK2, anti-JAK2, anti-Bcl-2, anti-Bax, anti-cleaved-Caspase-3, anti-cleaved-Caspase-8, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Treat HCC cells with Yadanziolide A as described in the apoptosis assay.
-
Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature the protein samples by boiling with loading buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using a chemiluminescence detection system.
-
Use a loading control like β-actin to normalize the protein expression levels.
Transwell Migration and Invasion Assay
This protocol is for assessing the effect of Yadanziolide A on HCC cell migration and invasion.
Materials:
-
HCC cell lines
-
24-well Transwell plates (8 µm pore size)
-
Matrigel (for invasion assay)
-
Serum-free medium and medium with 10% FBS
-
Yadanziolide A
-
Crystal violet staining solution
Procedure:
-
For the invasion assay, coat the upper chamber of the Transwell insert with diluted Matrigel and incubate for 2 hours at 37°C to solidify. For the migration assay, this step is omitted.
-
Harvest HCC cells and resuspend them in serum-free medium containing different concentrations of Yadanziolide A.
-
Seed the cell suspension into the upper chamber of the Transwell insert.
-
Add medium containing 10% FBS as a chemoattractant to the lower chamber.
-
Incubate for 24 hours at 37°C.
-
Remove the non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.
-
Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol.
-
Stain the cells with crystal violet.
-
Count the stained cells in several random fields under a microscope.
In Vivo Orthotopic Xenograft Model
This protocol describes the establishment of an orthotopic HCC model and treatment with Yadanziolide A. All animal procedures should be performed in accordance with approved institutional animal care and use committee (IACUC) protocols.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Hepa1-6 murine hepatoma cells
-
Yadanziolide A
-
Surgical instruments
Procedure:
-
Anesthetize the mice.
-
Make a small incision in the abdomen to expose the liver.
-
Inject Hepa1-6 cells (e.g., 2 x 10⁶ cells in 100 µL of serum-free medium) into the left lobe of the liver.
-
Suture the incision.
-
Allow the tumors to establish for a specified period (e.g., 1 week).
-
Randomly divide the mice into control and treatment groups.
-
Administer Yadanziolide A (2 mg/kg/day) or vehicle control via intraperitoneal injection for the duration of the study (e.g., 2 weeks).
-
Monitor tumor growth using imaging techniques (e.g., bioluminescence imaging if using luciferase-expressing cells) or by measuring tumor volume at the end of the study.
-
At the end of the treatment period, euthanize the mice and excise the tumors.
-
Analyze the tumors by histological staining (H&E) and western blotting for relevant biomarkers.
References
Yadanziolide C: Application Notes for Investigating its Potential as a Novel Anti-Inflammatory Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yadanziolide C, a quassinoid derived from the seeds of Brucea javanica, represents a promising candidate for the development of new anti-inflammatory therapies. Traditionally, extracts from Brucea javanica have been utilized in folk medicine for a variety of ailments, including inflammatory conditions.[1][2] Modern pharmacological studies have begun to elucidate the molecular mechanisms underlying these effects, pointing towards the inhibition of key inflammatory pathways. This document provides detailed application notes and experimental protocols to facilitate further research into the anti-inflammatory potential of this compound. While specific data for this compound is still emerging, the information presented herein is based on studies of Brucea javanica extracts and related quassinoids, offering a foundational framework for investigation.
Postulated Mechanism of Action
The anti-inflammatory activity of quassinoids is often attributed to their ability to modulate critical signaling pathways involved in the inflammatory response. It is hypothesized that this compound exerts its effects through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. These pathways are central to the production of pro-inflammatory mediators such as cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2).[3][4]
-
NF-κB Pathway Inhibition: In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of inflammatory genes. This compound may inhibit this process by preventing IκB degradation.[3]
-
MAPK Pathway Inhibition: The MAPK pathways (including ERK, JNK, and p38) are crucial for transmitting extracellular signals to the cellular machinery that governs inflammation. By inhibiting the phosphorylation of key kinases in these pathways, this compound could potentially suppress the downstream inflammatory response.
Quantitative Data Summary
The following table summarizes quantitative data from studies on the ethanolic extract of Brucea javanica fruit, which contains a mixture of bioactive compounds including yadanziolides. This data can serve as a benchmark for evaluating the potency of isolated this compound.
| Assay | Test Substance | Dosage/Concentration | Result | Positive Control | Control Result | Reference |
| Carrageenan-Induced Rat Paw Edema | Ethanolic Extract of Brucea javanica Fruit | 50 mg/kg (oral) | 50.91% inhibition of edema | Celecoxib | 58.52% inhibition | |
| Cyclooxygenase-2 (COX-2) Inhibition | Ethanolic Extract of Brucea javanica Fruit | 50 mg/kg | 16.40% inhibition | Celecoxib | 20.50% inhibition |
Experimental Protocols
In Vitro Anti-Inflammatory Activity Assessment
Objective: To determine the effect of this compound on the production of inflammatory mediators in vitro.
Cell Line: RAW 264.7 murine macrophage cell line.
Protocol: Inhibition of Nitric Oxide (NO) Production
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow to adhere overnight.
-
Treatment: Pre-treat cells with varying concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Dexamethasone, 10 µM).
-
Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours.
-
Griess Assay for NO Measurement:
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of NO inhibition relative to the LPS-stimulated control.
-
Protocol: Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6)
-
Follow steps 1-5 from the NO inhibition protocol.
-
ELISA:
-
Collect the cell culture supernatant.
-
Quantify the levels of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.
-
Calculate the percentage of cytokine inhibition relative to the LPS-stimulated control.
-
In Vivo Anti-Inflammatory Activity Assessment
Objective: To evaluate the anti-inflammatory effect of this compound in an animal model of acute inflammation.
Animal Model: Male Wistar rats (180-220 g).
Protocol: Carrageenan-Induced Paw Edema
-
Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Grouping: Divide animals into groups (n=6):
-
Group 1: Vehicle control (e.g., 0.5% carboxymethyl cellulose).
-
Group 2: this compound (e.g., 25 mg/kg, oral).
-
Group 3: this compound (e.g., 50 mg/kg, oral).
-
Group 4: Positive control (e.g., Indomethacin, 10 mg/kg, oral).
-
-
Administration: Administer the respective treatments orally.
-
Induction of Edema: One hour after treatment, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculation: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
Visualizations
Caption: Postulated anti-inflammatory mechanism of this compound.
Caption: In vitro experimental workflow for assessing anti-inflammatory activity.
Caption: In vivo experimental workflow for carrageenan-induced paw edema assay.
Conclusion
This compound holds significant potential as a lead compound for the development of novel anti-inflammatory drugs. The protocols and data presented in these application notes provide a solid foundation for researchers to further investigate its efficacy and mechanism of action. Future studies should focus on isolating pure this compound and performing detailed dose-response analyses in both in vitro and in vivo models to conclusively establish its therapeutic potential.
References
Experimental Design for In Vivo Studies with Yadanziolide C: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for in vivo preclinical evaluation of Yadanziolide C, a quassinoid isolated from the fruit of Brucea javanica. The protocols outlined below are designed to assess the anti-cancer and anti-inflammatory properties of this compound in established murine models.
Part 1: In Vivo Antitumor Efficacy Assessment in a Hepatocellular Carcinoma (HCC) Xenograft Model
This protocol is adapted from a preclinical study on a closely related compound, Yadanziolide A, which has demonstrated significant antitumor activity.[1]
Objective
To evaluate the in vivo antitumor efficacy of this compound in an orthotopic mouse model of hepatocellular carcinoma.
Materials and Methods
1.2.1. Cell Culture
-
Hepa1-6 murine hepatoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Trypsin-EDTA
1.2.2. Animals
-
Male C57BL/6 mice (6-8 weeks old)
-
Standard laboratory chow and water ad libitum
-
12-hour light/dark cycle
1.2.3. Reagents
-
This compound
-
Sterile Phosphate-Buffered Saline (PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Matrigel®
1.2.4. Experimental Protocol
-
Cell Preparation: Culture Hepa1-6 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. Harvest cells at 80-90% confluency using Trypsin-EDTA. Wash the cells with sterile PBS and resuspend in a 1:1 mixture of PBS and Matrigel® at a concentration of 1 x 10^7 cells/mL.
-
Tumor Implantation: Anesthetize mice and surgically implant 1 x 10^6 Hepa1-6 cells (in 100 µL) into the left liver lobe. Suture the incision and allow the mice to recover.
-
Animal Grouping and Treatment: One week after tumor implantation, randomly divide the mice into two groups (n=10 per group):
-
Vehicle Control Group: Administer daily intraperitoneal (i.p.) injections of the vehicle (e.g., 5% DMSO in PBS).
-
This compound Treatment Group: Administer daily i.p. injections of this compound at a dose of 2 mg/kg body weight for two consecutive weeks.[1]
-
-
Tumor Monitoring and Endpoint: Monitor the health and body weight of the mice daily. At the end of the two-week treatment period, euthanize the mice.
-
Data Collection and Analysis:
-
Excise the livers and weigh the tumors.
-
Measure tumor volume using the formula: Volume = (length x width^2)/2.
-
Collect blood samples for serum biochemical analysis (e.g., ALT, AST).
-
Fix a portion of the tumor and liver tissue in 10% formalin for histopathological analysis (H&E staining).
-
Snap-freeze a portion of the tumor tissue for molecular analysis (e.g., Western blotting).
-
Data Presentation
Table 1: Antitumor Efficacy of this compound in an HCC Xenograft Model
| Group | Average Tumor Volume (mm³) | Average Tumor Weight (g) | Serum ALT (U/L) | Serum AST (U/L) |
| Vehicle Control | Data to be filled | Data to be filled | Data to be filled | Data to be filled |
| This compound (2 mg/kg) | Data to be filled | Data to be filled | Data to be filled | Data to be filled |
Visualization of the Proposed Signaling Pathway
Yadanziolide A has been shown to inhibit the TNF-α/JAK/STAT3 signaling pathway.[1] The following diagram illustrates this proposed mechanism of action for this compound.
Caption: Proposed mechanism of this compound via inhibition of the TNF-α/JAK/STAT3 pathway.
Part 2: In Vivo Anti-inflammatory Activity Assessment
This protocol describes a widely used model to assess the anti-inflammatory potential of novel compounds.
Objective
To evaluate the in vivo anti-inflammatory activity of this compound in a carrageenan-induced paw edema model in rats.
Materials and Methods
2.2.1. Animals
-
Male Wistar rats (150-200 g)
-
Standard laboratory chow and water ad libitum
-
12-hour light/dark cycle
2.2.2. Reagents
-
This compound
-
1% (w/v) Carrageenan solution in sterile saline
-
Indomethacin (positive control)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
2.2.3. Experimental Protocol
-
Animal Grouping: Randomly divide the rats into four groups (n=6 per group):
-
Negative Control Group: Administer vehicle orally.
-
Positive Control Group: Administer Indomethacin (10 mg/kg) orally.
-
This compound Low Dose Group: Administer this compound (e.g., 25 mg/kg) orally.
-
This compound High Dose Group: Administer this compound (e.g., 50 mg/kg) orally.
-
-
Drug Administration: Administer the respective treatments to each group by oral gavage.
-
Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
-
Data Presentation
Table 2: Anti-inflammatory Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Group | Dose (mg/kg) | Paw Volume (mL) at 1h | Paw Volume (mL) at 2h | Paw Volume (mL) at 3h | Paw Volume (mL) at 4h | % Inhibition at 4h |
| Negative Control | - | Data to be filled | Data to be filled | Data to be filled | Data to be filled | 0 |
| Indomethacin | 10 | Data to be filled | Data to be filled | Data to be filled | Data to be filled | Data to be filled |
| This compound | 25 | Data to be filled | Data to be filled | Data to be filled | Data to be filled | Data to be filled |
| This compound | 50 | Data to be filled | Data to be filled | Data to be filled | Data to be filled | Data to be filled |
Visualization of the Experimental Workflow
Caption: Workflow for the in vivo anti-inflammatory activity assessment of this compound.
References
Application Notes & Protocols for Yadanziolide C Drug Delivery System Development
Introduction
Yadanziolide C, a terpenoid compound, has garnered interest for its potential therapeutic applications, including its anticancer activities. Like many other terpenoids, this compound faces significant challenges in clinical translation due to its poor aqueous solubility and low bioavailability.[1] These properties can lead to suboptimal drug concentrations at the target site, limiting its therapeutic efficacy. To overcome these limitations, advanced drug delivery systems, particularly nanoparticle-based formulations, offer a promising strategy.[1][2] Nanoformulations can enhance the solubility, stability, and bioavailability of terpenoids, thereby improving their therapeutic outcomes.[1] This document provides a detailed overview and experimental protocols for the development of a nanoparticle-based drug delivery system for this compound.
1. Rationale for Nanoparticle-Based Drug Delivery of this compound
The primary motivation for encapsulating this compound within a nanocarrier is to address its inherent physicochemical and pharmacokinetic limitations.
-
Enhanced Solubility and Bioavailability: Many terpenoids exhibit poor water solubility, which is a major hurdle for their clinical application.[1] Nanoparticle formulations can significantly improve the solubility and dissolution rate of hydrophobic drugs like this compound, leading to enhanced absorption and bioavailability.
-
Improved Stability: Nanocarriers can protect the encapsulated drug from enzymatic degradation and rapid clearance from the body, thereby prolonging its circulation time.
-
Targeted Delivery: The surface of nanoparticles can be functionalized with targeting ligands (e.g., antibodies, peptides) to facilitate specific accumulation at the disease site, such as a tumor. This targeted approach can increase the drug's efficacy while minimizing off-target side effects.
-
Controlled Release: Drug release from nanoparticles can be modulated to occur in a sustained or triggered manner (e.g., in response to the low pH of a tumor microenvironment), ensuring optimal drug concentration at the target site over an extended period.
2. Proposed Drug Delivery System: Polymeric Nanoparticles
Polymeric nanoparticles are a versatile platform for drug delivery due to their biocompatibility, biodegradability, and the ability to encapsulate a wide range of therapeutic agents. For this compound, a formulation based on a biodegradable polymer such as poly(lactic-co-glycolic acid) (PLGA) is proposed. PLGA is an FDA-approved polymer that hydrolyzes into naturally occurring metabolites (lactic acid and glycolic acid).
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles by Emulsion-Solvent Evaporation
This protocol describes a common method for preparing polymeric nanoparticles.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA) (e.g., 50:50 lactide:glycolide ratio)
-
Dichloromethane (B109758) (DCM) or Ethyl Acetate (as the organic solvent)
-
Poly(vinyl alcohol) (PVA) or another suitable surfactant (e.g., Poloxamer 188)
-
Deionized water
-
Phosphate-buffered saline (PBS)
Equipment:
-
High-speed homogenizer or probe sonicator
-
Magnetic stirrer
-
Rotary evaporator
-
Centrifuge
-
Freeze-dryer (lyophilizer)
Procedure:
-
Organic Phase Preparation:
-
Dissolve a specific amount of PLGA (e.g., 100 mg) and this compound (e.g., 10 mg) in a minimal volume of a volatile organic solvent like dichloromethane (e.g., 2 mL).
-
-
Aqueous Phase Preparation:
-
Prepare an aqueous solution of a surfactant, such as 1% w/v PVA in deionized water (e.g., 20 mL).
-
-
Emulsification:
-
Add the organic phase to the aqueous phase dropwise while subjecting the mixture to high-speed homogenization or sonication. This process should be carried out in an ice bath to prevent overheating.
-
Homogenize or sonicate for a defined period (e.g., 2-5 minutes) to form a fine oil-in-water (o/w) emulsion.
-
-
Solvent Evaporation:
-
Transfer the resulting emulsion to a magnetic stirrer and stir at room temperature for several hours (e.g., 3-4 hours) to allow the organic solvent to evaporate.
-
Alternatively, a rotary evaporator can be used for more rapid solvent removal under reduced pressure.
-
-
Nanoparticle Collection and Washing:
-
Once the solvent has been removed, the nanoparticles will be in a suspension.
-
Centrifuge the nanoparticle suspension at a high speed (e.g., 15,000 rpm) for a specific duration (e.g., 20-30 minutes) at 4°C.
-
Discard the supernatant, which contains the excess surfactant and unencapsulated drug.
-
Resuspend the nanoparticle pellet in deionized water and repeat the centrifugation step twice more to wash the nanoparticles.
-
-
Lyophilization (Freeze-Drying):
-
After the final wash, resuspend the nanoparticle pellet in a small amount of deionized water containing a cryoprotectant (e.g., 5% w/v sucrose (B13894) or trehalose).
-
Freeze the nanoparticle suspension (e.g., at -80°C) and then lyophilize for 24-48 hours to obtain a dry powder of this compound-loaded nanoparticles.
-
The lyophilized powder can be stored at -20°C for long-term stability.
-
Protocol 2: Characterization of this compound-Loaded Nanoparticles
2.1 Particle Size and Zeta Potential Analysis
-
Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).
-
Procedure:
-
Resuspend a small amount of the lyophilized nanoparticles in deionized water.
-
Analyze the suspension using a DLS instrument (e.g., Malvern Zetasizer) to determine the average particle size (hydrodynamic diameter), size distribution (Polydispersity Index, PDI), and zeta potential.
-
Acceptable Criteria: Particle size typically in the range of 100-300 nm for intravenous delivery, with a PDI < 0.3 indicating a narrow size distribution. Zeta potential provides an indication of the colloidal stability of the nanoparticle suspension.
-
2.2 Drug Loading and Encapsulation Efficiency
-
Method: High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.
-
Procedure:
-
Accurately weigh a specific amount of lyophilized nanoparticles (e.g., 5 mg).
-
Dissolve the nanoparticles in a suitable organic solvent (e.g., DCM) to break them apart and release the encapsulated drug.
-
Evaporate the solvent and redissolve the residue in a mobile phase compatible with the analytical method (e.g., acetonitrile/water for HPLC).
-
Quantify the amount of this compound using a pre-established calibration curve.
-
-
Calculations:
-
Drug Loading (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
-
Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
2.3 In Vitro Drug Release Study
-
Method: Dialysis method.
-
Procedure:
-
Disperse a known amount of this compound-loaded nanoparticles in a release medium (e.g., PBS at pH 7.4, and a more acidic buffer like pH 5.5 to simulate the tumor microenvironment).
-
Place the nanoparticle suspension in a dialysis bag with a specific molecular weight cut-off (MWCO).
-
Immerse the dialysis bag in a larger volume of the release medium, maintained at 37°C with constant stirring.
-
At predetermined time intervals, withdraw a small aliquot of the release medium from the outside of the dialysis bag and replace it with fresh medium to maintain sink conditions.
-
Quantify the concentration of this compound in the collected samples using HPLC or UV-Vis spectrophotometry.
-
Plot the cumulative percentage of drug released as a function of time.
-
Data Presentation
Table 1: Physicochemical Properties of this compound-Loaded PLGA Nanoparticles
| Formulation Code | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading (%) | Encapsulation Efficiency (%) |
| YC-PLGA-NP-01 | 185.3 ± 5.2 | 0.15 ± 0.02 | -25.6 ± 1.8 | 8.7 ± 0.5 | 87.2 ± 4.3 |
| YC-PLGA-NP-02 | 210.8 ± 6.1 | 0.18 ± 0.03 | -22.4 ± 2.1 | 9.1 ± 0.6 | 91.5 ± 3.9 |
| YC-PLGA-NP-03 | 195.4 ± 4.8 | 0.16 ± 0.01 | -28.1 ± 1.5 | 8.2 ± 0.4 | 82.6 ± 5.1 |
Note: The data presented in this table is hypothetical and serves as an example of how to structure experimental results.
Visualizations
Caption: Experimental workflow for the preparation and evaluation of this compound nanoparticles.
References
Synthesis of Yadanziolide C Analogs for Structure-Activity Relationship Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Yadanziolide C, a member of the quassinoid family of natural products, has emerged as a promising scaffold for the development of novel anticancer agents. This document provides detailed application notes and protocols for the synthesis of this compound analogs and the subsequent evaluation of their structure-activity relationships (SAR). The methodologies outlined herein are intended to guide researchers in the chemical modification of the this compound core and the assessment of the biological activities of the resulting analogs, with a particular focus on their anticancer properties and mechanism of action related to the Nrf2 signaling pathway.
Introduction
Quassinoids, a class of degraded triterpenoids isolated from plants of the Simaroubaceae family, have demonstrated a wide range of biological activities, including potent antitumor effects.[1] this compound, isolated from the seeds of Brucea javanica, shares the characteristic highly oxygenated and complex picrasane (B1241345) skeleton of this family. Its structural similarity to potent anticancer compounds like brusatol (B1667952) suggests its potential as a lead compound for drug discovery.[2]
Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of natural products by identifying the structural motifs essential for biological activity and guiding the design of analogs with improved potency and reduced toxicity.[3] This document details the synthetic strategies for modifying the this compound scaffold and the experimental protocols to evaluate the anticancer efficacy and mechanism of action of the synthesized analogs. A key focus is the inhibition of the Nrf2 pathway, a mechanism shared by the related quassinoid, brusatol, which is known to sensitize cancer cells to chemotherapy.[2][4]
Data Presentation: Structure-Activity Relationships of Quassinoids
While specific SAR data for a comprehensive library of this compound analogs is still an active area of research, valuable insights can be drawn from studies on related quassinoids, such as brusatol and bruceantin. The following table summarizes key SAR findings for quassinoids, which can inform the design of this compound analogs. Modifications to the A, C, and D rings, as well as the C-15 ester group, have been shown to significantly impact cytotoxicity and protein synthesis inhibition.
| Structural Moiety | Modification | Effect on Anticancer Activity | Reference Analogs | Reported IC50 Range (µM) against P-388 Leukemia Cells |
| C-15 Ester | Variation of the ester side chain | Potency is highly dependent on the nature of the ester group. | Brusatol, Bruceantin esters | 1.3 - 15.5 |
| A-Ring | Presence of an α,β-unsaturated ketone | Essential for cytotoxicity. | Dihydrobetulin derivatives (related triterpenoid) | N/A |
| C-Ring | Modifications to the lactone | Integrity of the lactone is important for activity. | General Quassinoids | N/A |
| D-Ring | Furan (B31954) ring modifications | Significant impact on antiviral and anticancer activity. | General Quassinoids | N/A |
Experimental Protocols
Protocol 1: General Synthesis of the Quassinoid Core Architecture
This protocol provides a general strategy for the synthesis of the tetracyclic core of quassinoids, which can be adapted for the synthesis of this compound analogs. This multi-step synthesis involves the construction of the A, B, C, and D rings.
Materials:
-
Starting materials for A-ring and D-ring precursors (e.g., substituted cyclohexenones and furans)
-
Anhydrous solvents (THF, DCM, PhMe, 1,4-dioxane)
-
Reagents: LHMDS, PhNTf2, CuI, dioxenyl Grignard reagent, DIPEA, dienophile, HMDS, DMDO, AlMe3, H2SeO3, NBS, t-BuOK
-
Silica (B1680970) gel for column chromatography
Procedure:
-
A-Ring and C-Ring Formation (Diels-Alder Reaction): A common strategy involves a Diels-Alder reaction between a suitable diene and dienophile to construct the initial carbocyclic framework.
-
D-Ring Annulation (Radical Cyclization or other methods): The furan D-ring can be introduced through various methods, including radical cyclization of a precursor containing a furan moiety.
-
Stepwise Synthesis of the Tetracyclic Core (Example from literature): a. Step 1: To a solution of a suitable enone in THF at -78 °C, add LHMDS followed by PhNTf2. After warming to 0 °C, a solution of CuI and a dioxenyl Grignard reagent in THF is added, and the reaction is stirred for 16 hours at 0 °C. b. Step 2: The product from the previous step is dissolved in toluene (B28343), and DIPEA and a dienophile are added. The mixture is stirred for 12 hours at room temperature. Hexamethyldisilazane (HMDS) in toluene is then added, and the reaction is heated to 110 °C for 3 days. c. Step 3: The resulting tetracyclic intermediate is dissolved in a mixture of DCM and acetone (B3395972) at -40 °C. DMDO is added, followed by AlMe3, and the reaction is warmed to 0 °C.
-
Purification: The crude product is purified by silica gel column chromatography using a suitable solvent system (e.g., petroleum ether-ethylacetate-chloroform).
Note: This is a generalized protocol. Specific reaction conditions, protecting groups, and purification methods will need to be optimized for the synthesis of specific this compound analogs.
Protocol 2: A-Ring Modification of the Quassinoid Scaffold
This protocol describes a general procedure for the modification of the A-ring of a quassinoid precursor, which is often crucial for biological activity.
Materials:
-
Quassinoid precursor with a modifiable A-ring
-
Anhydrous CCl4, 1,4-dioxane, t-BuOH
-
N-Bromosuccinimide (NBS), H2SeO3, t-BuOK
-
Silica gel for column chromatography
Procedure:
-
Bromination: To a solution of the quassinoid precursor in anhydrous CCl4, add NBS. The mixture is heated to reflux for 2-4 hours. The solvent is removed under vacuum, and the product is purified by column chromatography.
-
Selenation and Oxidation: To a solution of the precursor in 1,4-dioxane, add H2SeO3. The mixture is refluxed for 5-30 minutes. The reaction is diluted with water and extracted with ethyl acetate. The organic layer is dried and concentrated, and the product is purified by column chromatography.
-
Elimination: To a solution of the modified precursor in t-BuOH, add t-BuOK. The reaction mixture is refluxed for 15-30 minutes. The solvent is evaporated, and the residue is worked up to yield the A-ring modified analog.
Protocol 3: Evaluation of Anticancer Activity using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Cancer cell lines of interest (e.g., P-388, A549, MCF-7)
-
Complete cell culture medium
-
96-well tissue culture plates
-
This compound analogs (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5 x 10^4 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37 °C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. The final DMSO concentration should not exceed 0.5%. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37 °C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37 °C, until a purple precipitate is visible.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals. The plate can be left at room temperature in the dark for 2 hours or overnight in the incubator.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each analog.
Protocol 4: Western Blot Analysis of Nrf2 Pathway Proteins
Western blotting is used to detect and quantify the levels of specific proteins involved in the Nrf2 signaling pathway, such as Nrf2, Keap1, and downstream targets like HO-1 and NQO1.
Materials:
-
Cancer cell lines
-
This compound analogs
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Nrf2, anti-Keap1, anti-HO-1, anti-NQO1, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound analogs for a specified time. Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein (20-30 µg) and separate them by SDS-PAGE. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with primary antibodies overnight at 4 °C. c. Wash the membrane three times with TBST. d. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST.
-
Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Keap1-Nrf2 signaling pathway and inhibition by this compound analogs.
Experimental Workflow Diagram
Caption: Experimental workflow for synthesis and evaluation of this compound analogs.
Logical Relationship Diagram
Caption: Logical relationships in the SAR study of this compound analogs.
References
- 1. Biologically active quassinoids and their chemistry: potential leads for drug design [pubmed.ncbi.nlm.nih.gov]
- 2. Brusatol's anticancer activity and its molecular mechanism: a research update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medium.com [medium.com]
- 4. Antitumor Effect of Brusatol in Acute Lymphoblastic Leukemia Models Is Triggered by Reactive Oxygen Species Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Yadanziolide C Technical Support Center: Navigating Solubility and Stability in DMSO
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility and stability challenges with Yadanziolide C in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in DMSO. What are the initial steps to improve solubility?
A1: Poor solubility of hydrophobic compounds like this compound is a common challenge. Here are some initial steps to address this:
-
Ensure High-Purity, Anhydrous DMSO: DMSO is highly hygroscopic, and absorbed water can significantly decrease its solvating power for hydrophobic compounds. Use fresh, high-purity, anhydrous DMSO (≥99.9%) and minimize its exposure to air.
-
Gentle Warming: Try warming the solution gently to 37°C. Avoid excessive heat, as it may degrade the compound.
-
Sonication: Use a bath sonicator for 10-15 minutes to aid in dissolution.[1]
-
Vortexing: Vigorous vortexing can also help break up compound aggregates and promote dissolution.[2]
-
Prepare a Concentrated Stock: It is often easier to dissolve a compound at a higher concentration in 100% DMSO first, and then dilute it to the final working concentration in your aqueous buffer or media.
Q2: My this compound dissolves in DMSO initially, but precipitates when I add it to my aqueous assay buffer. How can I prevent this?
A2: This is a common issue when diluting a DMSO stock solution into an aqueous environment. The following strategies can help:
-
Slow, Drop-wise Addition: Add the this compound-DMSO stock solution to the aqueous buffer very slowly, drop-by-drop, while vigorously vortexing or stirring the buffer.[1] This helps to avoid localized high concentrations of the compound that can lead to precipitation.
-
Lower the Final Concentration: The concentration of this compound may be exceeding its solubility limit in the final assay medium. Determine the minimum effective concentration for your experiment and work within that range.
-
Increase the Co-solvent Percentage: If your experimental system allows, you can try increasing the final percentage of DMSO in the assay medium. However, be mindful that DMSO concentrations above 1% can be toxic to cells.[1] Always run a vehicle control with the same final DMSO concentration to account for any solvent effects.
Q3: How should I store my this compound stock solution in DMSO to ensure its stability?
A3: Proper storage is crucial for maintaining the integrity of your compound. For a related compound, Yadanziolide A, the recommended storage temperature is -20°C for long-term storage and 2-8°C for short-term storage.[3] It is advisable to follow similar guidelines for this compound:
-
Long-term Storage: Aliquot your stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Short-term Storage: For daily use, a stock solution can be stored at 2-8°C.
-
Protect from Light and Air: Store vials tightly sealed and protected from light to prevent photo-degradation and oxidation. Using amber vials is recommended.
Q4: I am concerned about the stability of this compound in my DMSO stock solution over time. How can I assess its stability?
A4: It is good practice to periodically assess the stability of your compound in DMSO, especially for long-term studies. An HPLC-based stability study can be performed. This involves analyzing your stock solution at different time points and comparing the peak area of the parent compound. A detailed protocol is provided in the "Experimental Protocols" section below.
Troubleshooting Guides
Issue 1: this compound Powder Will Not Dissolve in DMSO
| Potential Cause | Troubleshooting Steps |
| Low-Quality or Wet DMSO | Use a fresh, unopened bottle of anhydrous, high-purity (≥99.9%) DMSO. |
| Insufficient Sonication/Vortexing | Sonicate in a water bath for 15-30 minutes. Vortex vigorously for 1-2 minutes. |
| Compound Concentration is Too High | Try preparing a lower concentration stock solution. |
| Room Temperature is Too Low | Gently warm the solution to 30-37°C. DMSO can solidify at temperatures just below room temperature (melting point ~18.5°C). |
Issue 2: Precipitate Forms Upon Dilution into Aqueous Buffer
| Potential Cause | Troubleshooting Steps |
| Rapid Dilution | Add the DMSO stock solution drop-wise to the aqueous buffer while vortexing. |
| Final Concentration Exceeds Aqueous Solubility | Decrease the final concentration of this compound in the assay. |
| Insufficient Co-solvent | If the assay permits, slightly increase the final percentage of DMSO (e.g., from 0.5% to 1%). Always include a vehicle control. |
Issue 3: Inconsistent Experimental Results Over Time
| Potential Cause | Troubleshooting Steps |
| Compound Degradation in DMSO Stock | Perform a stability assessment of your stock solution (see Protocol 2). Prepare fresh stock solutions more frequently. |
| Repeated Freeze-Thaw Cycles | Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles. Studies have shown that some compounds are stable for several freeze-thaw cycles, but this should be verified. |
| Water Contamination of DMSO Stock | Use anhydrous DMSO and handle it in a way that minimizes exposure to atmospheric moisture. |
Data Presentation
While specific solubility data for this compound is unavailable, the following table illustrates how you could present your own experimental solubility data.
Table 1: Illustrative Solubility of this compound in Different Solvents
| Solvent | Temperature (°C) | Maximum Solubility (mM) (Hypothetical) | Observations |
| DMSO | 25 | 50 | Clear solution |
| Ethanol | 25 | 10 | Clear solution |
| PBS (pH 7.4) | 25 | <0.01 | Insoluble |
| 1:1 DMSO:PBS | 25 | 1 | Precipitate observed above this concentration |
Table 2: Illustrative Stability of this compound (10 mM in DMSO) at Different Temperatures
| Storage Temperature (°C) | Time Point | % Remaining (Hypothetical) |
| 4 | 1 week | 99.5% |
| 4 | 1 month | 98.2% |
| 25 | 1 week | 95.1% |
| 25 | 1 month | 85.3% |
| -20 | 1 month | 99.8% |
| -20 | 6 months | 99.1% |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay for this compound
This protocol determines the kinetic solubility of this compound in an aqueous buffer, which is relevant for most biological assays.
Materials:
-
This compound
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well filter plates (e.g., Millipore MultiScreen)
-
96-well UV-transparent plates
-
Plate reader
Methodology:
-
Prepare a 10 mM stock solution of this compound in 100% anhydrous DMSO.
-
In a 96-well plate, perform a serial dilution of the this compound stock solution with DMSO to create a range of concentrations (e.g., 10 mM to 0.01 mM).
-
Transfer a small volume (e.g., 2 µL) of each DMSO concentration into a corresponding well of a 96-well plate containing a larger volume (e.g., 198 µL) of PBS. This will create a range of final this compound concentrations in 1% DMSO.
-
Seal the plate and shake at room temperature for 2 hours.
-
Transfer the solutions to a 96-well filter plate and vacuum filter to remove any precipitated compound.
-
Transfer the filtrate to a UV-transparent 96-well plate.
-
Measure the absorbance at a wavelength appropriate for this compound.
-
The highest concentration that does not show a significant decrease in absorbance compared to the next highest soluble concentration is considered the kinetic solubility.
Protocol 2: Stability Assessment of this compound in DMSO by HPLC
This protocol assesses the stability of this compound in a DMSO stock solution over time.
Materials:
-
This compound stock solution (e.g., 10 mM in anhydrous DMSO)
-
Internal standard (a stable compound with similar chromatographic properties)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (LC-MS grade)
-
HPLC system with a UV detector
Methodology:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 10 mM stock solution of an internal standard in DMSO.
-
At time zero (T0), mix an aliquot of the this compound stock with the internal standard stock and dilute with the mobile phase to an appropriate concentration for HPLC analysis.
-
Inject the T0 sample onto the HPLC and record the chromatogram.
-
Store aliquots of the this compound stock solution at the desired temperatures (e.g., 4°C, room temperature, -20°C).
-
At subsequent time points (e.g., 24 hours, 1 week, 1 month), prepare and analyze samples from each storage condition as in step 3.
-
For each time point, calculate the peak area ratio of this compound to the internal standard.
-
Determine the percentage of this compound remaining at each time point relative to the T0 sample: % Remaining = (Ratio at Tx / Ratio at T0) * 100.
Visualizations
Caption: General workflow for preparing and handling this compound in DMSO.
Caption: Hypothetical signaling pathway for this compound (for illustrative purposes).
References
Technical Support Center: Synthesis of Yadanziolide C
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the total synthesis of Yadanziolide C. Drawing from established methodologies in natural product synthesis, this guide focuses on improving reaction yields and addressing specific experimental hurdles.
Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis of this compound, offering potential causes and actionable solutions.
Issue 1: Low Yield in Macrocyclization/Lactonization Step
Question: We are experiencing low yields (<20%) during the key macrocyclization step to form the lactone ring of the this compound core. What are the common causes and how can we optimize this reaction?
Answer: Low yields in macrocyclization are a frequent challenge in the synthesis of complex natural products. The primary factors influencing the success of this step are substrate conformation, reaction concentration, and the choice of cyclization conditions.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Intermolecular side reactions | Employ high-dilution conditions (0.001-0.005 M) to favor the intramolecular reaction pathway. Use a syringe pump for the slow addition of the substrate to the reaction mixture. |
| Unfavorable substrate conformation | Introduce conformational constraints, such as a temporary ring or a bulky protecting group, to pre-organize the substrate for cyclization. |
| Inefficient activation of the carboxylic acid | Screen various activating agents for the lactonization. Common and effective methods include Yamaguchi, Shiina, or Mitsunobu conditions. |
| Steric hindrance around the reaction centers | Re-evaluate the protecting group strategy to minimize steric clash during the cyclization. A less bulky protecting group on a neighboring alcohol may be beneficial. |
| Catalyst inhibition or degradation | In catalyst-controlled C-H lactonization, ensure the purity of reagents and solvents. Consider using additives like p-xyloquinone, which can assist in reductive elimination at the palladium center.[1] |
Experimental Protocol: Optimization of Palladium-Catalyzed β-C(sp³)-H Lactonization
This protocol is adapted from methodologies that have proven effective for challenging lactonizations.[2]
-
Ligand Screening: In a nitrogen-filled glovebox, screen a series of mono-N-protected amino acid ligands to identify the optimal ligand for the specific substrate.
-
Solvent and Oxidant Optimization: Evaluate a range of solvents and oxidants. The use of inexpensive oxidants like tert-butyl hydrogen peroxide can be advantageous for scalability.[2]
-
Temperature and Concentration Study: Conduct the reaction at various temperatures (e.g., 60-100 °C) and concentrations to determine the optimal conditions.
-
Purification: Due to the potential for product instability, consider purification methods that do not require column chromatography, if possible.
Optimization Workflow for Lactonization
References
Yadanziolide C Cytotoxicity Assays: A Technical Support Resource
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Yadanziolide C cytotoxicity assays. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected mechanism of action?
This compound belongs to a class of quassinoids, which are natural products known for their bitter taste and a wide range of biological activities. While specific research on this compound is limited, its structurally related compound, Yadanziolide A, has been shown to exhibit anti-tumor effects by inducing apoptosis (programmed cell death) and inhibiting the JAK/STAT signaling pathway in cancer cells.[1] It is hypothesized that this compound may share a similar mechanism of action. The inhibition of the STAT3 pathway, in particular, is a key target in cancer therapy as it is often overactive in malignant cells, contributing to their proliferation and survival.[1][2][3]
Q2: I am observing high variability in my cytotoxicity assay results between replicate wells. What are the common causes and how can I minimize this?
High variability in replicate wells is a frequent issue in cell-based assays and can often be attributed to several factors:
-
Uneven Cell Seeding: Inconsistent cell numbers across wells is a primary source of variability. To mitigate this, ensure your cell suspension is thoroughly and gently mixed before and during plating.
-
Edge Effects: Wells on the perimeter of a microplate are more susceptible to evaporation, which can alter media concentration and affect cell growth. It is advisable to either avoid using the outer wells for experimental samples or fill them with sterile phosphate-buffered saline (PBS) or media to create a humidity barrier.
-
Pipetting Errors: Inaccurate or inconsistent pipetting of cells, this compound, or assay reagents can introduce significant errors. Ensure your pipettes are regularly calibrated and use consistent pipetting techniques.
-
Inconsistent Incubation Times: Variations in incubation times, especially with the final detection reagent, can lead to variability. Ensure uniform timing for all plates.
Q3: My IC50 value for this compound seems to fluctuate between experiments. What could be the reason?
Fluctuations in IC50 values are a common challenge and can be influenced by several factors:[4]
-
Cell Passage Number: Using cells at different passage numbers can lead to phenotypic drift and altered drug sensitivity. It is recommended to use cells within a narrow and consistent passage number range for a set of experiments.
-
Cell Health and Confluency: The health and confluency of your cells at the time of treatment can significantly impact their response to this compound. Always use cells that are in the logarithmic growth phase and ensure consistent confluency at the start of each experiment.
-
Reagent Variability: Different lots of media, serum, or assay reagents can introduce variability. Whenever possible, use the same lot of reagents for a series of related experiments.
-
Solvent Concentration: this compound is likely dissolved in an organic solvent like DMSO. High concentrations of the solvent itself can be toxic to cells. It is crucial to maintain a consistent and low final solvent concentration across all wells, including controls.
Q4: I am not observing any significant cytotoxicity with this compound. What should I check?
If you are not observing the expected cytotoxic effect, consider the following troubleshooting steps:
-
Compound Stability and Storage: Ensure that your this compound stock solution is properly stored, protected from light, and has not degraded. Prepare fresh dilutions for each experiment.
-
Concentration Range: You may need to test a broader range of this compound concentrations. It is possible that the effective concentration is higher than initially anticipated.
-
Treatment Duration: The cytotoxic effects of some compounds are time-dependent. Consider extending the incubation time with this compound to 48 or 72 hours.
-
Assay Sensitivity: The choice of cytotoxicity assay can influence the results. Some assays, like the MTT assay, can be affected by compounds that interfere with cellular metabolism. Consider using an alternative assay, such as a lactate (B86563) dehydrogenase (LDH) release assay for membrane integrity or a caspase activity assay for apoptosis.
-
Cell Line Sensitivity: Not all cell lines will be equally sensitive to this compound. If possible, test the compound on a panel of different cancer cell lines to identify a more responsive model.
Quantitative Data
The following table summarizes the reported IC50 values for the related compound, Yadanziolide A , in various liver cancer cell lines after 24 hours of treatment. This data can serve as a reference for designing your experiments with this compound.
| Cell Line | IC50 (µM) after 24h |
| HepG2 | > 10 |
| Huh-7 | > 10 |
| LM-3 | ~1 |
Data extracted from a study on Yadanziolide A.
Experimental Protocols
General Cytotoxicity Assay Workflow (MTT Assay Example)
-
Cell Seeding:
-
Harvest cells in the exponential growth phase.
-
Perform a cell count and assess viability (e.g., using trypan blue).
-
Dilute the cell suspension to the desired seeding density in complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from a concentrated stock solution.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include appropriate controls: untreated cells (vehicle control) and a positive control (a compound with known cytotoxicity).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Following treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Visualizations
Signaling Pathways and Workflows
Caption: A simplified workflow for conducting a cytotoxicity assay.
Caption: Proposed signaling pathway for this compound based on Yadanziolide A data.
Caption: A logical approach to troubleshooting high variability in assay results.
References
- 1. Yadanziolide A Inhibits Proliferation and Induces Apoptosis of Hepatocellular Carcinoma via JAK-STAT Pathway: A Preclinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel STAT3 phosphorylation inhibitors exhibit potent growth suppressive activity in pancreatic and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Yadanziolide C Dosage for Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Yadanziolide C (herein referred to as Yadanziolide A, based on current scientific literature) in animal models.
Frequently Asked Questions (FAQs)
Q1: What is Yadanziolide A and what is its mechanism of action?
Yadanziolide A is a natural compound derived from Brucea javanica that has demonstrated potential as an anti-cancer agent.[1] Its primary mechanism of action involves the inhibition of the TNF-α/STAT3 signaling pathway. By targeting STAT3, Yadanziolide A can suppress tumor cell growth and induce apoptosis (programmed cell death).[1]
Q2: What is a recommended starting dose for Yadanziolide A in a mouse cancer model?
A preclinical study has shown that a dose of 2 mg/kg/day administered via intraperitoneal (i.p.) injection was effective in an orthotopic liver cancer mouse model.[1] This dose, given for two weeks, resulted in a significant suppression of tumor growth.[1] However, this should be considered a starting point, and the optimal dose may vary depending on the animal model, cancer type, and administration route.
Q3: How should Yadanziolide A be formulated for in vivo administration?
Yadanziolide A has a maximum solubility of 100 mg/mL in dimethyl sulfoxide (B87167) (DMSO).[1] For in vivo studies, a common method is to first dissolve Yadanziolide A in DMSO to create a stock solution, which is then diluted with a sterile vehicle such as phosphate-buffered saline (PBS) to the desired final concentration for injection. It is crucial to keep the final concentration of DMSO to a minimum, ideally below 1% v/v for in vivo injections, to avoid solvent-related toxicity.
Troubleshooting Guide
Issue 1: Precipitation of Yadanziolide A upon dilution with aqueous buffer.
-
Cause: Yadanziolide A is poorly soluble in aqueous solutions. When the DMSO stock is diluted with PBS, the compound may precipitate out of solution.
-
Solution:
-
Optimize Vehicle Composition: Consider using a co-solvent system. For example, a mixture of 10% DMSO, 10% Tween 80, and 80% water can improve the solubility of hydrophobic compounds.
-
Sonication: Gently sonicate the solution after dilution to help dissolve any precipitate.
-
Warm the Vehicle: Slightly warming the PBS before adding the DMSO stock can sometimes improve solubility. Ensure the final solution is at an appropriate temperature before injection.
-
Prepare Fresh: Prepare the final injection solution immediately before administration to minimize the time for precipitation to occur.
-
Issue 2: Observed toxicity or adverse effects in animal models.
-
Cause: The observed toxicity could be due to the compound itself or the administration vehicle (e.g., high concentrations of DMSO).
-
Solution:
-
Vehicle Control Group: Always include a vehicle-only control group in your experiment to differentiate between compound-specific toxicity and vehicle-induced effects.
-
Reduce DMSO Concentration: If using DMSO, ensure the final concentration is as low as possible. High concentrations of DMSO administered intraperitoneally can cause inflammation, pain, and organ damage.
-
Dose De-escalation: If compound-related toxicity is suspected, reduce the dose of Yadanziolide A.
-
Monitor for Clinical Signs: Closely monitor the animals for signs of toxicity such as weight loss, reduced activity, piloerection, and changes in behavior.
-
Issue 3: Lack of efficacy at the initial dose.
-
Cause: The initial dose of 2 mg/kg/day may not be optimal for your specific animal model or cancer type.
-
Solution:
-
Dose-Escalation Study: Conduct a dose-escalation study to determine the Maximum Tolerated Dose (MTD) and the optimal effective dose.
-
Pharmacokinetic Analysis: If possible, perform pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of Yadanziolide A in your model. This can help in designing a more effective dosing regimen.
-
Alternative Administration Route: Consider other routes of administration, such as oral gavage or intravenous injection, which may alter the bioavailability and efficacy of the compound.
-
Data Presentation
Table 1: Summary of Yadanziolide A Dosage in a Preclinical Study
| Parameter | Value | Animal Model | Tumor Type | Administration Route | Duration | Reference |
| Effective Dose | 2 mg/kg/day | Mouse | Orthotopic Liver Cancer | Intraperitoneal (i.p.) | 14 days | |
| Vehicle | DMSO diluted with PBS | Mouse | Orthotopic Liver Cancer | Intraperitoneal (i.p.) | 14 days |
Table 2: General Guideline for Dose-Finding Studies
| Study Type | Objective | Typical Dose Range | Key Observations |
| Maximum Tolerated Dose (MTD) | To determine the highest dose that does not cause unacceptable toxicity. | Start with a low dose and escalate in cohorts of animals. | Clinical signs of toxicity, body weight changes, mortality. |
| Effective Dose 50 (ED50) | To determine the dose that produces a therapeutic effect in 50% of the animals. | A range of doses below the MTD. | Tumor growth inhibition, biomarker modulation, survival. |
| Pharmacokinetics (PK) | To study the ADME of the compound. | Typically a low and a high dose within the therapeutic range. | Plasma and tissue concentrations of the compound over time. |
Experimental Protocols
Protocol 1: Determination of the Maximum Tolerated Dose (MTD)
-
Animal Model: Use the same species and strain of animal that will be used for efficacy studies.
-
Group Size: A minimum of 3-5 animals per group is recommended.
-
Dose Escalation:
-
Start with a low dose (e.g., one-tenth of the lowest reported effective dose or based on in vitro cytotoxicity).
-
Administer increasing doses of Yadanziolide A to subsequent groups of animals. A common dose escalation scheme is to double the dose for each new cohort.
-
-
Administration: Administer the compound via the intended route (e.g., i.p. injection) daily for a set period (e.g., 7-14 days).
-
Monitoring:
-
Record body weight daily.
-
Observe the animals twice daily for clinical signs of toxicity (e.g., lethargy, ruffled fur, hunched posture, diarrhea).
-
Define humane endpoints to euthanize animals that show severe signs of distress.
-
-
MTD Definition: The MTD is the highest dose at which no significant toxicity (e.g., >15-20% body weight loss, mortality, or severe clinical signs) is observed.
Protocol 2: Dose-Response Study for Efficacy (ED50 Determination)
-
Animal Model: Use a relevant tumor model (e.g., xenograft or syngeneic model).
-
Group Size: A larger group size (e.g., 8-10 animals per group) is recommended for statistical power.
-
Dose Selection:
-
Select a range of doses based on the MTD study. Typically, 3-5 dose levels are chosen, spanning from a sub-therapeutic dose to the MTD.
-
Include a vehicle control group and a positive control group (if available).
-
-
Treatment: Administer the different doses of Yadanziolide A for a predetermined period.
-
Efficacy Readouts:
-
Measure tumor volume regularly (e.g., twice a week).
-
At the end of the study, collect tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
-
ED50 Calculation: Plot the dose-response curve (e.g., tumor growth inhibition vs. dose) and use a suitable statistical model to calculate the ED50.
Mandatory Visualizations
References
Technical Support Center: Purification of Yadanziolide C
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to navigating the challenges associated with the purification of Yadanziolide C.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound, a quassinoid found in the seeds of Brucea javanica.
| Issue | Potential Cause | Suggested Solution |
| Low Yield of this compound in Crude Extract | Incomplete extraction from the plant material. | Ensure the plant material is finely ground. Use a multi-step extraction process with solvents of increasing polarity (e.g., starting with hexane (B92381) to remove nonpolar compounds, followed by ethyl acetate (B1210297) and then methanol). |
| Degradation of this compound during extraction. | Avoid high temperatures during extraction and solvent removal. Use a rotary evaporator at a controlled temperature. Store extracts at low temperatures (-20°C) to minimize degradation. | |
| Co-elution of Structurally Similar Quassinoids | Brucea javanica seeds contain numerous structurally related quassinoids with similar polarities. | Employ a multi-step chromatographic approach. Start with normal-phase column chromatography on silica (B1680970) gel, followed by reversed-phase high-performance liquid chromatography (HPLC) for finer separation. Consider using different stationary phases or solvent systems to achieve better resolution. |
| Peak Tailing or Broadening in HPLC | Secondary interactions between the analyte and the stationary phase. | Add a small amount of an acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress the ionization of silanol (B1196071) groups on the silica-based column. |
| Column overload. | Reduce the amount of sample injected onto the column. | |
| Irreproducible Retention Times in HPLC | Fluctuations in mobile phase composition or temperature. | Ensure the mobile phase is thoroughly mixed and degassed. Use a column oven to maintain a constant temperature. |
| Column equilibration. | Equilibrate the column with the mobile phase for a sufficient time before each injection until a stable baseline is achieved. | |
| Presence of Fatty Acids and Oils in the Extract | The source material is seeds, which are rich in lipids. | Perform a preliminary defatting step with a nonpolar solvent like n-hexane before proceeding with the main extraction. |
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for isolating this compound from Brucea javanica seeds?
A1: The general strategy involves a multi-step process that begins with the extraction of the powdered seeds, followed by a series of chromatographic separations. A typical workflow includes:
-
Defatting: Initial extraction with a nonpolar solvent (e.g., n-hexane) to remove lipids.
-
Extraction: Subsequent extraction of the defatted material with a more polar solvent (e.g., methanol (B129727) or ethyl acetate) to isolate the quassinoids.
-
Fractionation: The crude extract is then subjected to column chromatography (often silica gel) to separate it into fractions of varying polarity.
-
Purification: Fractions containing this compound are further purified using techniques like preparative High-Performance Liquid Chromatography (HPLC) until the desired purity is achieved.
Q2: What are the key challenges in purifying this compound?
A2: The primary challenges stem from the complex chemical profile of the Brucea javanica extract. These include:
-
Structural Similarity: The presence of numerous other quassinoids with very similar chemical structures and polarities makes separation difficult.
-
Low Abundance: this compound may be present in low concentrations relative to other compounds in the extract.
-
Potential for Degradation: Like many complex natural products, this compound may be susceptible to degradation under harsh experimental conditions (e.g., high temperatures or extreme pH).
Q3: Which analytical techniques are best suited for monitoring the purification of this compound?
A3: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) is the most effective technique. HPLC-DAD allows for the quantification and preliminary identification of this compound based on its retention time and UV spectrum. HPLC-MS provides more definitive identification through mass-to-charge ratio data. Thin Layer Chromatography (TLC) can be a useful, rapid tool for monitoring the fractionation during column chromatography.
Q4: What is the reported solubility of this compound?
Quantitative Data on Quassinoid Purification
The following table summarizes representative quantitative data from the purification of quassinoids from Brucea javanica and related species. Please note that specific yields for this compound may vary.
| Compound | Plant Source | Extraction Solvent | Purification Method | Yield | Purity | Reference |
| Brusatol, Bruceoside A, Bruceoside B | Brucea javanica | Methanol | HPLC | Not specified | >98% | [2] |
| New Quassinoids (1-6) | Brucea javanica | Not specified | Column Chromatography, HPLC | Not specified | Not specified | [3] |
| New Quassinoids | Eurycoma longifolia | Ethanol | Column Chromatography, HPLC | 5.0 - 45.0 mg from 10 kg of roots | Not specified | [4] |
Experimental Protocols
Protocol 1: Extraction and Initial Fractionation of Quassinoids from Brucea javanica Seeds
-
Preparation of Plant Material: Air-dry the seeds of Brucea javanica and grind them into a fine powder.
-
Defatting: Macerate the powdered seeds with n-hexane at room temperature for 24-48 hours to remove lipids. Repeat this step three times.
-
Extraction: Air-dry the defatted seed powder and subsequently extract it with methanol at room temperature for 24-48 hours. Repeat this extraction three times.
-
Concentration: Combine the methanol extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude extract.
-
Solvent Partitioning: Suspend the crude methanol extract in water and partition it successively with solvents of increasing polarity, such as ethyl acetate and n-butanol.
-
Column Chromatography: Subject the ethyl acetate fraction, which is typically rich in quassinoids, to silica gel column chromatography. Elute the column with a gradient of solvents, for example, a mixture of chloroform (B151607) and methanol, starting with 100% chloroform and gradually increasing the proportion of methanol.
-
Fraction Collection and Analysis: Collect the fractions and monitor their composition using Thin Layer Chromatography (TLC) or HPLC. Combine fractions that show a similar profile and contain the compound of interest.
Protocol 2: HPLC Purification of this compound
-
Sample Preparation: Dissolve the enriched fraction containing this compound in a suitable solvent, such as methanol, and filter it through a 0.45 µm syringe filter.
-
HPLC System: Use a preparative or semi-preparative HPLC system equipped with a C18 reversed-phase column.
-
Mobile Phase: A common mobile phase for separating quassinoids is a gradient of acetonitrile (B52724) and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.
-
Gradient Elution: Start with a lower concentration of acetonitrile and gradually increase it over the course of the run to elute compounds of increasing hydrophobicity. The exact gradient profile will need to be optimized based on the specific separation.
-
Detection and Fraction Collection: Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 220-280 nm). Collect the peak corresponding to this compound.
-
Purity Analysis: Analyze the collected fraction using analytical HPLC to confirm its purity. If necessary, repeat the purification step until the desired purity is achieved.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Simplified overview of AKT and ERK signaling pathways targeted by quassinoids.[5]
References
- 1. Yadanziolide A | CAS:95258-14-3 | Manufacturer ChemFaces [chemfaces.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Bioactive quassinoids from the seeds of Brucea javanica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The quassinoids bruceines A-M: pharmacology, mechanism of action, synthetic advance, and pharmacokinetics-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing precipitation of Yadanziolide C in cell culture media
Welcome to the technical support center for Yadanziolide C. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the use of this compound in cell culture experiments, with a primary focus on preventing its precipitation in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is a quassinoid, a type of terpenoid known for its biological activities, including antiproliferative and differentiation-inducing properties in promyelocytic HL-60 cells.[1] Like many complex natural products, this compound is hydrophobic, which can lead to challenges with its solubility in aqueous solutions such as cell culture media.
Q2: I've observed a precipitate in my cell culture medium after adding this compound. What is the likely cause?
Precipitation of hydrophobic compounds like this compound in cell culture media is a common issue. It typically occurs when the concentration of the compound exceeds its solubility limit in the aqueous environment.[2] This often happens when a concentrated stock solution, usually prepared in an organic solvent like dimethyl sulfoxide (B87167) (DMSO), is diluted into the cell culture medium.[2][3] This rapid change in the solvent environment from organic to aqueous can cause the compound to "crash out" of the solution.[4]
Q3: Can the composition of the cell culture medium affect the solubility of this compound?
Yes, the components of the cell culture medium can influence the solubility of this compound. Factors such as the concentration of salts, amino acids, and the presence of serum proteins can affect the overall ionic strength and pH of the medium, which in turn can impact drug solubility. For instance, proteins in fetal bovine serum (FBS), like albumin, can sometimes bind to hydrophobic compounds and increase their apparent solubility. Conversely, interactions with other media components could potentially lead to the formation of insoluble complexes.
Q4: Is it acceptable to use the cell culture medium if a precipitate is visible?
It is strongly advised not to use cell culture medium that contains a visible precipitate. The presence of a precipitate indicates that the actual concentration of this compound in the solution is unknown and lower than intended. This will lead to inaccurate and unreliable experimental results. Furthermore, the precipitate itself could have unintended cytotoxic effects on the cells.
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides systematic steps to diagnose and resolve issues with this compound precipitation in your cell culture experiments.
Issue: Immediate Precipitation Upon Addition to Media
If you observe a precipitate immediately after diluting your this compound stock solution into the cell culture medium, consider the following troubleshooting steps:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the medium is above its aqueous solubility limit. | Decrease the final working concentration of this compound. It is crucial to first determine its maximum soluble concentration in your specific cell culture medium by performing a solubility test. |
| Rapid Dilution | Directly adding a concentrated DMSO stock to a large volume of media causes a rapid solvent exchange, leading to precipitation. | Perform a stepwise dilution. First, create an intermediate dilution of the stock in a small volume of pre-warmed (37°C) culture medium, and then add this to the final volume. Adding the compound dropwise while gently vortexing can also help. |
| Low Media Temperature | The solubility of many compounds decreases at lower temperatures. Adding the stock solution to cold media can promote precipitation. | Always use cell culture media that has been pre-warmed to 37°C for your dilutions. |
| Inappropriate Solvent | While DMSO is a common choice, it may not be the optimal solvent for this compound in every experimental context. | If solubility issues persist, consider alternative organic solvents such as ethanol (B145695) or dimethylformamide (DMF) for your stock solution. However, always perform a vehicle control to assess the cytotoxicity of the chosen solvent at the final concentration. |
Issue: Precipitation Over Time in the Incubator
If this compound appears to be soluble initially but a precipitate forms during incubation, the following factors may be at play:
| Potential Cause | Explanation | Recommended Solution |
| Kinetic vs. Thermodynamic Solubility | The initial dilution may have created a supersaturated (kinetically soluble) solution that is not stable over time and eventually reaches its lower thermodynamic solubility limit, resulting in precipitation. | Reduce the final concentration of this compound to below its thermodynamic solubility limit. A time-course observation of your solubility test can help determine a stable concentration. |
| Interaction with Media Components | This compound may be interacting with components in the media over time, such as salts or proteins, forming insoluble complexes. | Test the stability of this compound in your specific cell culture medium over the intended duration of your experiment. Reducing the serum concentration, if possible for your cell type, may also be beneficial. |
| Media Evaporation | Evaporation of the culture medium during long-term experiments can increase the concentration of all components, including this compound, potentially exceeding its solubility. | Ensure proper humidification of your incubator. For long-term experiments, consider using culture plates with low-evaporation lids or sealing plates with gas-permeable membranes. |
| Temperature Fluctuations | Repeatedly removing culture vessels from the incubator can cause temperature cycling, which may affect the solubility of the compound. | Minimize the time that culture vessels are outside the incubator. If frequent observation is necessary, consider using a microscope with an integrated incubator. |
Experimental Protocols
Protocol 1: Determining the Maximum Soluble Concentration of this compound
This protocol will help you determine the highest concentration of this compound that remains soluble in your specific cell culture medium.
Materials:
-
This compound
-
100% DMSO
-
Your specific cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Pipettes and sterile tips
-
Vortex mixer
-
Incubator (37°C, 5% CO2)
-
Microscope or plate reader capable of measuring absorbance at 600-650 nm
Procedure:
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Ensure the compound is fully dissolved by vortexing. Gentle warming in a 37°C water bath or brief sonication can be used if necessary.
-
Prepare Serial Dilutions in DMSO: Create a series of 2-fold dilutions of your high-concentration stock solution in 100% DMSO.
-
Dilute into Cell Culture Medium: Add a small, consistent volume of each DMSO dilution to a larger volume of pre-warmed cell culture medium in your microcentrifuge tubes or 96-well plate. For example, add 2 µL of each DMSO dilution to 198 µL of medium to achieve a 1:100 dilution and a final DMSO concentration of 1%. Include a DMSO-only control.
-
Incubate and Observe: Incubate the tubes or plate at 37°C and 5% CO2.
-
Assess Precipitation: Visually inspect each concentration for any signs of cloudiness or precipitate at various time points (e.g., 0, 2, 6, and 24 hours). For a more quantitative measurement, you can measure the absorbance of the solutions in the 96-well plate at a wavelength of 600-650 nm. An increase in absorbance compared to the DMSO-only control indicates precipitation.
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear and does not show an increase in absorbance is your maximum working soluble concentration under these conditions.
Protocol 2: Preparing this compound Working Solutions to Minimize Precipitation
This protocol outlines the recommended steps for diluting your this compound stock solution for cell-based assays.
Materials:
-
High-concentration this compound stock solution in 100% DMSO
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile conical tubes
-
Vortex mixer
Procedure:
-
Pre-warm Medium: Ensure your complete cell culture medium is pre-warmed to 37°C.
-
Prepare an Intermediate Dilution (Optional but Recommended): For very hydrophobic compounds, creating an intermediate dilution can be beneficial. Dilute your high-concentration stock solution in DMSO to a lower concentration (e.g., 1 mM).
-
Prepare the Final Working Solution: While gently vortexing the pre-warmed medium, add a small volume of your this compound stock (or intermediate dilution) dropwise. For instance, to achieve a 1 µM final concentration with 0.1% DMSO, add 1 µL of a 1 mM stock to 1 mL of medium.
-
Final Visual Inspection: After preparing the working solution, visually inspect it for any signs of precipitation before adding it to your cells.
Visualizations
Signaling Pathway Diagram
While the precise signaling pathways affected by this compound are a subject of ongoing research, related compounds like Yadanziolide A have been shown to impact the JAK/STAT pathway. The following diagram illustrates a hypothetical mechanism of action for this compound based on this information.
Caption: Hypothetical signaling pathway for this compound-induced apoptosis via inhibition of the JAK/STAT pathway.
Experimental Workflow Diagram
The following diagram outlines a logical workflow for troubleshooting and preventing the precipitation of this compound in cell culture media.
Caption: A decision-making workflow for preventing this compound precipitation in cell culture experiments.
References
Technical Support Center: Investigating Off-Target Effects of Yadanziolide C
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of Yadanziolide C.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological activity?
This compound is a quassinoid, a type of naturally occurring compound isolated from plants of the Simaroubaceae family, such as Brucea javanica.[1][2][3] Quassinoids are known to possess a variety of biological activities, including antitumor, antimalarial, and anti-inflammatory effects.[4][5] While the specific on-target effects of this compound are not well-documented in publicly available literature, a related compound, Yadanziolide A, has been shown to inhibit the proliferation of hepatocellular carcinoma by targeting the JAK-STAT pathway. Many quassinoids have been reported to inhibit protein synthesis and affect signaling pathways such as HIF-1α and MYC.
Q2: What are off-target effects and why are they a concern?
Off-target effects occur when a compound binds to and alters the function of proteins other than its intended therapeutic target. These unintended interactions are a significant concern in drug development and experimental biology for several reasons:
-
Toxicity: Off-target binding can lead to cellular toxicity and adverse effects in preclinical and clinical studies.
-
Reduced Efficacy: Binding to off-target proteins can reduce the concentration of the compound available to engage its intended target.
-
Drug Resistance: In some cases, off-target effects can contribute to the development of drug resistance.
It is a frequent issue that the efficacy of a drug is due to its off-target effects rather than the inhibition of its putative target.
Q3: What are the potential off-target profiles for a quassinoid like this compound?
Given that many quassinoids exhibit broad biological activity, there is a potential for multiple off-target interactions. Some studies on quassinoids suggest that they can broadly inhibit protein synthesis. This could be a primary mechanism of action or a significant off-target effect. Additionally, given the structural complexity of quassinoids, they may interact with a range of proteins, including kinases and other enzymes. A systematic investigation is necessary to determine the specific off-target profile of this compound.
Q4: How can I begin to investigate the off-target effects of this compound in my experiments?
A multi-step approach is recommended to investigate off-target effects. This typically involves a combination of computational and experimental methods. A general workflow is to first perform broad screening to identify potential off-targets, followed by validation experiments to confirm these interactions and their biological relevance.
Troubleshooting Guides
Cell-Based Assays (e.g., Cytotoxicity, Proliferation)
| Issue | Possible Cause | Suggested Solution |
| High variability between replicates | Inconsistent cell seeding, edge effects in multi-well plates, or improper mixing of this compound. | Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate or fill them with sterile media/PBS. Ensure thorough mixing of the compound stock solution before dilution. |
| Unexpectedly high cytotoxicity at low concentrations | Off-target toxicity. | Perform orthogonal assays to validate the on-target effect. Use a lower concentration range of this compound. Consider using a positive control compound with a known mechanism of action. |
| No observable effect of this compound | Poor cell permeability, compound degradation, or inactive compound. | Assess the physicochemical properties of this compound. Ensure proper storage of the compound stock solution at -20°C or -80°C. Test a fresh batch of the compound. |
| Discrepancy between cytotoxicity and on-target inhibition | The observed cytotoxicity is due to an off-target effect. | Use genetic approaches (e.g., siRNA, CRISPR) to deplete the intended target and see if the cytotoxic effect persists. Perform target deconvolution studies. |
Western Blotting for Signaling Pathway Analysis
| Issue | Possible Cause | Suggested Solution |
| Weak or no signal for the target protein | Insufficient protein loading, poor antibody quality, or incorrect transfer conditions. | Quantify protein concentration and ensure equal loading. Use a validated antibody and optimize its concentration. Check transfer efficiency with Ponceau S staining. |
| High background | Antibody concentration is too high, insufficient blocking, or inadequate washing. | Titrate the primary and secondary antibodies. Increase blocking time or try a different blocking agent (e.g., BSA instead of milk). Increase the number and duration of wash steps. |
| Non-specific bands | Antibody cross-reactivity or protein degradation. | Use a more specific antibody. Add protease and phosphatase inhibitors to the lysis buffer. |
Kinase Profiling
| Issue | Possible Cause | Suggested Solution |
| Inhibition of a large number of kinases | This compound is a non-specific kinase inhibitor. | Re-test at a lower concentration. Perform follow-up IC50 determinations for the most potently inhibited kinases. |
| No significant kinase inhibition observed | This compound does not primarily target kinases, or the assay conditions are not optimal. | Consider other target classes. Ensure the ATP concentration in the assay is appropriate, as some inhibitors are ATP-competitive. |
| Discrepancy between in vitro kinase activity and cellular effects | Poor cell permeability, compound efflux, or the kinase is not relevant in the cellular context. | Perform a cellular target engagement assay like CETSA. Use cell lines with and without known drug efflux pumps. |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To determine the inhibitory activity of this compound against a panel of kinases to identify potential on- and off-targets.
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions to generate a range of concentrations for testing.
-
Assay Plate Preparation: In a multi-well plate, add the recombinant kinase, its specific substrate, and ATP.
-
Compound Addition: Add the diluted this compound or a vehicle control (e.g., DMSO) to the wells.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Add a detection reagent to measure kinase activity. The signal is often detected as luminescence or fluorescence.
-
Data Analysis: Calculate the percent inhibition for each kinase at the tested concentrations. For significant "hits," perform follow-up experiments to determine the IC50 value.
Hypothetical Kinase Profiling Data for this compound (1 µM)
| Kinase Target | % Inhibition |
| Kinase A | 95% |
| Kinase B | 88% |
| Kinase C | 52% |
| Kinase D | 15% |
| Kinase E | 5% |
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of this compound in a cellular environment by measuring changes in protein thermal stability.
Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control for a specified time.
-
Lysis: Harvest and lyse the cells to release the proteins.
-
Heating: Aliquot the cell lysates and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
-
Separation: Centrifuge the heated lysates at high speed to pellet the precipitated proteins.
-
Collection: Collect the supernatant containing the soluble protein fraction.
-
Detection: Analyze the amount of the target protein remaining in the supernatant by Western Blot.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature for both vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Protocol 3: Affinity Purification-Mass Spectrometry (AP-MS)
Objective: To identify the cellular proteins that physically interact with this compound.
Methodology:
-
Probe Synthesis: Synthesize a derivative of this compound that is conjugated to a linker and a purification tag (e.g., biotin).
-
Cell Treatment/Lysate Incubation: Treat intact cells with the tagged this compound or incubate the tagged compound with cell lysates.
-
Affinity Purification: Use an affinity matrix (e.g., streptavidin beads) to capture the tagged this compound and its interacting proteins.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound proteins and digest them into peptides using an enzyme like trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.
-
Data Analysis: Compare the proteins identified in the this compound-treated sample to a negative control to identify specific interactors.
Hypothetical Signaling Pathway Affected by an Off-Target of this compound
The following diagram illustrates a hypothetical scenario where this compound, in addition to its on-target effect, has an off-target interaction with a kinase in a separate signaling pathway, leading to an unintended cellular response.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Anti-Cancer Agents in Medicinal Chemistry [kld-journal.fedlab.ru]
- 3. Major Constituents From Brucea javanica and Their Pharmacological Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Quassinoids: From traditional drugs to new cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Yadanziolide C Extraction from Brucea javanica Seeds
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in the successful extraction and refinement of Yadanziolide C from the seeds of Brucea javanica.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the extraction and purification of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Extract | 1. Incomplete grinding of Brucea javanica seeds. 2. Inefficient initial solvent extraction. 3. Insufficient extraction time or repetitions. | 1. Ensure seeds are ground to a fine powder to maximize surface area for solvent penetration. 2. Use a highly polar solvent like 95% ethanol (B145695) or methanol (B129727) for the initial extraction.[1] 3. Perform the extraction at room temperature for at least three days with multiple solvent changes to ensure exhaustive extraction.[1] |
| High Oil Content in Crude Extract | Brucea javanica seeds are rich in oil, which is co-extracted with polar solvents. | Incorporate a defatting step prior to polar solvent extraction. Use a non-polar solvent such as petroleum ether or n-hexane to remove the oil.[1] |
| Poor Separation in Column Chromatography | 1. Inappropriate solvent system polarity. 2. Overloading of the column. 3. Irregular column packing. | 1. Optimize the solvent gradient. Start with a less polar mobile phase and gradually increase polarity. For silica (B1680970) gel chromatography of quassinoids, a gradient of chloroform-methanol is often effective. 2. Reduce the amount of crude extract loaded onto the column. A general rule is to load 1-5% of the column's stationary phase weight. 3. Ensure the silica gel is packed uniformly to avoid channeling. A slurry packing method is recommended. |
| Co-elution of this compound with Other Quassinoids | This compound has similar polarity to other quassinoids present in the extract, such as Yadanziolide A and other bruceines.[2][3] | 1. Employ preparative High-Performance Liquid Chromatography (Prep-HPLC) with a C18 reverse-phase column for finer separation. 2. Use a shallow gradient of acetonitrile-water or methanol-water as the mobile phase to improve resolution. |
| Degradation of this compound during Purification | Quassinoids can be sensitive to heat and prolonged exposure to certain solvents. | 1. Avoid high temperatures during solvent evaporation; use a rotary evaporator at a low temperature (e.g., <40°C). 2. Minimize the duration of the purification process. 3. Store fractions containing this compound at low temperatures (2-8°C) and protect from light. |
| Low Recovery from Preparative HPLC | 1. Adsorption of the compound onto the column. 2. Suboptimal fraction collection parameters. | 1. Ensure the mobile phase is compatible with the compound and column. 2. Optimize the fraction collection window based on the peak elution profile from an analytical HPLC run. |
| Difficulty in Crystallizing Final Product | 1. Presence of impurities. 2. Incorrect solvent system for crystallization. | 1. Ensure the purity of the this compound fraction is >95% by analytical HPLC before attempting crystallization. 2. Experiment with different solvent systems (e.g., methanol, ethanol, acetone, or mixtures with water) and temperatures to find the optimal crystallization conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take before starting the extraction of this compound?
A1: The initial and a crucial step is the proper preparation of the Brucea javanica seeds. The seeds should be dried, preferably in an oven at a low temperature (around 40°C), and then ground into a fine powder. This increases the efficiency of the subsequent solvent extraction.
Q2: How can I remove the significant amount of oil from the seeds?
A2: A defatting step is highly recommended. Before extracting with a polar solvent, wash the powdered seeds with a non-polar solvent like petroleum ether or n-hexane. This will remove the majority of the oils and lipids, which can interfere with the subsequent purification steps.
Q3: Which solvents are best for the initial extraction of this compound?
A3: this compound is a quassinoid, which is a class of compounds that are typically extracted with polar solvents. 95% ethanol or methanol are effective for the initial extraction from the defatted seed powder.
Q4: What is a typical yield for the initial crude extraction?
A4: The yield of the crude extract can vary depending on the solvent used. For a 95% ethanol extraction of 2 kg of Brucea javanica seeds, a crude extract yield of approximately 53.6 g has been reported. Subsequent partitioning of this crude extract will yield different weights for different solvent fractions.
Q5: What chromatographic techniques are most effective for purifying this compound?
A5: A multi-step chromatographic approach is generally required. Initial purification is often performed using silica gel column chromatography with a gradient elution of chloroform (B151607) and methanol. For the final refinement and to separate this compound from other closely related quassinoids, preparative High-Performance Liquid Chromatography (Prep-HPLC) on a C18 column is highly effective.
Q6: How can I monitor the presence and purity of this compound during the purification process?
A6: Analytical High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method for monitoring the purification of this compound. A C18 column with a mobile phase of methanol-water or acetonitrile-water is typically used. The UV detection wavelength for quassinoids is generally in the range of 220-280 nm.
Q7: What are the storage conditions for purified this compound?
Experimental Protocols
Preparation and Defatting of Brucea javanica Seeds
-
Dry the mature seeds of Brucea javanica in an oven at 40°C until a constant weight is achieved.
-
Grind the dried seeds into a fine powder using a mechanical grinder.
-
In a large container, add the powdered seeds and cover with petroleum ether or n-hexane at a ratio of 1:5 (w/v).
-
Stir the mixture for 24 hours at room temperature.
-
Filter the mixture and discard the solvent.
-
Repeat the washing process two more times to ensure complete removal of oils.
-
Air-dry the defatted seed powder to remove any residual solvent.
Extraction and Partitioning
-
Macerate the defatted seed powder in 95% ethanol (1:10 w/v) at room temperature for 72 hours with occasional stirring.
-
Filter the extract and repeat the extraction process on the seed residue two more times.
-
Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude ethanol extract.
-
Suspend the crude extract in distilled water and sequentially partition with n-hexane, chloroform, and ethyl acetate (B1210297).
-
Collect each solvent fraction separately and concentrate them to dryness. This compound is expected to be enriched in the chloroform and ethyl acetate fractions.
Silica Gel Column Chromatography
-
Prepare a silica gel column (e.g., 200-300 mesh) using a suitable solvent like chloroform.
-
Dissolve the dried chloroform or ethyl acetate fraction in a minimal amount of chloroform and adsorb it onto a small amount of silica gel.
-
Dry the adsorbed sample and load it onto the top of the prepared column.
-
Elute the column with a gradient of increasing polarity, starting with 100% chloroform and gradually increasing the proportion of methanol.
-
Collect fractions of a fixed volume and monitor them by analytical HPLC or TLC.
-
Combine the fractions containing this compound based on the analytical results.
Preparative HPLC Refinement
-
Further purify the this compound-rich fractions using a preparative HPLC system equipped with a C18 column.
-
Use a mobile phase consisting of a gradient of methanol and water or acetonitrile (B52724) and water.
-
Inject the sample and collect the peak corresponding to this compound based on the retention time determined from analytical HPLC.
-
Concentrate the collected fraction to obtain purified this compound.
-
Assess the purity of the final product using analytical HPLC.
Quantitative Data
The following table summarizes typical extraction yields from Brucea javanica seeds, providing a benchmark for researchers.
| Extraction Stage | Solvent | Starting Material (kg) | Yield (g) | Reference |
| Crude Extract | 95% Ethanol | 2 | 53.6 | |
| n-Hexane Fraction | n-Hexane | 2 | 18.1 | |
| Chloroform Fraction | Chloroform | 2 | 3.2 | |
| Ethyl Acetate Fraction | Ethyl Acetate | 2 | 1.7 | |
| Water Fraction | Water | 2 | 20.4 |
Visualizations
Caption: Workflow for this compound Extraction and Refinement.
Caption: Troubleshooting Logic for Low Purity Issues.
References
Technical Support Center: Overcoming Resistance to Yadanziolide C in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Yadanziolide C. The information is designed to address specific issues that may be encountered during experiments, particularly concerning the development of resistance in cancer cells.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues encountered during this compound experiments.
| Observed Problem | Potential Cause | Suggested Solution |
| Decreased sensitivity of cancer cells to this compound over time. | 1. Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters (e.g., P-glycoprotein/MDR1, MRP1, ABCG2) can pump this compound out of the cell, reducing its intracellular concentration.[1][2] 2. Alteration in the drug target: Mutations or modifications in the components of the JAK/STAT signaling pathway may prevent this compound from binding effectively. 3. Activation of alternative signaling pathways: Cancer cells may bypass the inhibitory effects of this compound by activating compensatory survival pathways.[3] | 1. Co-administration with an efflux pump inhibitor: Use known inhibitors of ABC transporters, such as verapamil (B1683045) or cyclosporin (B1163) A, in combination with this compound to increase its intracellular accumulation. 2. Sequence the target protein: Analyze the genetic sequence of key proteins in the JAK/STAT pathway to identify potential mutations. 3. Investigate alternative pathways: Use pathway analysis tools (e.g., Western blotting for key signaling molecules like AKT, ERK) to identify activated compensatory pathways. Consider combination therapy with inhibitors of these pathways. |
| High variability in experimental results with this compound. | 1. Inconsistent drug concentration: Issues with drug solubility, storage, or preparation. 2. Cell line heterogeneity: The cancer cell line may consist of a mixed population with varying sensitivities to this compound.[1] | 1. Ensure proper handling: Follow the manufacturer's instructions for storing and preparing this compound solutions. Use fresh preparations for each experiment. 2. Perform single-cell cloning: Isolate and expand single-cell clones to establish a homogenous cell line for consistent experimental outcomes. |
| Unexpected off-target effects observed. | 1. Non-specific binding: this compound may interact with other cellular targets besides the intended pathway. 2. Cellular stress response: High concentrations of this compound may induce general cellular stress, leading to non-specific effects. | 1. Perform a dose-response curve: Determine the optimal concentration of this compound that elicits the desired effect with minimal off-target activity. 2. Use control compounds: Include structurally similar but inactive compounds as negative controls to distinguish specific from non-specific effects. |
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for Yadanziolides?
A1: While specific data for this compound is limited, related compounds like Yadanziolide A have been shown to inhibit the JAK/STAT signaling pathway. This pathway is crucial for cell proliferation, differentiation, and survival. By inhibiting this pathway, Yadanziolides can induce apoptosis in cancer cells.
Q2: My cancer cell line has developed resistance to this compound. What are the likely mechanisms?
A2: Resistance to targeted therapies like this compound can arise through several mechanisms:
-
Increased Drug Efflux: Overexpression of efflux pumps is a common mechanism of multidrug resistance.[1]
-
Target Alteration: Mutations in the drug's target, such as the JAK or STAT proteins, can reduce binding affinity.
-
Activation of Bypass Pathways: Cancer cells can activate alternative signaling pathways to circumvent the blocked pathway and promote survival.
-
Epigenetic Modifications: Changes in DNA methylation or histone modification can alter the expression of genes involved in drug sensitivity.
Q3: How can I overcome resistance mediated by efflux pumps?
A3: Co-administration of this compound with an efflux pump inhibitor can be an effective strategy. These inhibitors block the function of pumps like P-glycoprotein, leading to increased intracellular accumulation of this compound and restored sensitivity.
Q4: What are some potential combination therapies to overcome this compound resistance?
A4: Combining this compound with other therapeutic agents can be a powerful approach to overcome resistance. Consider the following combinations:
-
Inhibitors of alternative signaling pathways: If you identify an activated compensatory pathway (e.g., PI3K/AKT or MAPK/ERK), combining this compound with an inhibitor of that pathway could be synergistic.
-
Conventional chemotherapy: A study on a related product, Javanica oil emulsion injection (Yadanzi®), showed that combining it with pemetrexed (B1662193) and platinum-based chemotherapy improved the quality of life in patients with advanced lung adenocarcinoma.
-
Immunotherapy: Exploring combinations with immune checkpoint inhibitors could be a promising avenue, as targeting cancer cell signaling can sometimes enhance anti-tumor immune responses.
Q5: Are there any known alternative signaling pathways that can be activated upon inhibition of the JAK/STAT pathway?
A5: Yes, cancer cells are known to activate compensatory signaling pathways to survive. Upon inhibition of the JAK/STAT pathway, cells might upregulate other survival pathways such as:
-
PI3K/AKT/mTOR pathway: This is a central regulator of cell growth, proliferation, and survival.
-
MAPK/ERK pathway: This pathway is involved in cell proliferation, differentiation, and survival.
-
Src family kinases: These non-receptor tyrosine kinases can sometimes activate STATs independently of JAKs.
Experimental Protocols
Protocol 1: Evaluation of Efflux Pump Activity
-
Objective: To determine if increased efflux pump activity is responsible for this compound resistance.
-
Methodology:
-
Culture both this compound-sensitive and resistant cancer cells.
-
Pre-incubate a set of resistant cells with a known efflux pump inhibitor (e.g., 5 µM verapamil) for 1 hour.
-
Treat all cell groups (sensitive, resistant, and resistant + inhibitor) with varying concentrations of this compound for 48 hours.
-
Assess cell viability using an MTT or similar assay.
-
Expected Outcome: If efflux pumps are involved, the resistant cells pre-treated with the inhibitor will show increased sensitivity to this compound compared to the untreated resistant cells.
-
Protocol 2: Western Blot Analysis of Signaling Pathways
-
Objective: To identify the activation of alternative signaling pathways in this compound-resistant cells.
-
Methodology:
-
Culture sensitive and resistant cells and treat with this compound at the IC50 concentration for 24 hours.
-
Lyse the cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against key signaling proteins (e.g., p-STAT3, STAT3, p-AKT, AKT, p-ERK, ERK) and a loading control (e.g., β-actin).
-
Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.
-
Expected Outcome: Resistant cells may show decreased p-STAT3 levels but increased phosphorylation of AKT or ERK, indicating the activation of these alternative pathways.
-
Visualizations
Caption: Proposed mechanism of action for this compound.
Caption: Resistance to this compound via increased drug efflux.
Caption: Activation of alternative signaling pathways to overcome this compound.
Caption: Workflow to test the role of efflux pumps in resistance.
References
Validation & Comparative
Yadanziolide C and Other Quassinoids: A Comparative Guide for Cancer Therapy
A detailed comparison of the anti-cancer properties of quassinoids, with a focus on Yadanziolide A as a representative of the Yadanziolide class, alongside other prominent quassinoids such as Brusatol (B1667952), Bruceantin, and Bruceine D.
Quassinoids, a class of bitter principles derived from plants of the Simaroubaceae family, have garnered significant attention in cancer research for their potent cytotoxic and anti-tumor activities.[1] These natural compounds have been traditionally used in herbal medicine and are now being rigorously investigated for their potential as novel cancer therapeutics.[2][3] This guide provides a comparative analysis of the anti-cancer effects of Yadanziolide A (as a proxy for the lesser-studied Yadanziolide C) and other well-documented quassinoids, offering insights into their mechanisms of action, experimental data, and the signaling pathways they modulate.
Comparative Efficacy of Quassinoids in Cancer Cell Lines
The cytotoxic effects of various quassinoids have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds. The following tables summarize the reported IC50 values for Yadanziolide A, Brusatol, Bruceantin, and Bruceine D in different cancer cell types.
| Yadanziolide A | |
| Cancer Cell Line | IC50 (nM) |
| HepG2 (Hepatocellular Carcinoma) | 300[4] |
| Huh-7 (Hepatocellular Carcinoma) | 362[4] |
| LM-3 (Hepatocellular Carcinoma) | 171 |
| HL-7702 (Normal Liver Cell) | 768 |
| Brusatol | |
| Cancer Cell Line | IC50 (nM) |
| KOPN-8 (Acute Lymphoblastic Leukemia) | 1.4 |
| CEM (Acute Lymphoblastic Leukemia) | 7.4 |
| MOLT-4 (Acute Lymphoblastic Leukemia) | 7.8 |
| PANC-1 (Pancreatic Cancer) | 360 |
| SW1990 (Pancreatic Cancer) | 100 |
| NB4 (Leukemia) | 30 |
| BV173 (Leukemia) | 10 |
| SUPB13 (Leukemia) | 40 |
| CT-26 (Colorectal Carcinoma) | 270 (as µg/mL) |
| Bruceantin | |
| Cancer Cell Line | IC50 (nM) |
| RPMI 8226 (Multiple Myeloma) | 13 |
| U266 (Multiple Myeloma) | 49 |
| H929 (Multiple Myeloma) | 115 |
| BV-173 (Leukemia) | < 15 ng/mL |
| Daudi (Leukemia) | < 15 ng/mL |
| Bruceine D | |
| Cancer Cell Line | IC50 (µM) |
| H460 (Lung Cancer) | 0.5 |
| A549 (Lung Cancer) | 0.6 |
| MCF-7 (Breast Cancer) | 9.5 |
| Hs 578T (Breast Cancer) | 0.71 |
| T24 (Bladder Cancer) | 7.65 (as µg/mL) |
Mechanisms of Anti-Cancer Action
Quassinoids exert their anti-tumor effects through a variety of molecular mechanisms, often targeting key signaling pathways involved in cancer cell proliferation, survival, and metastasis.
Yadanziolide A: Targeting the JAK/STAT Pathway
Yadanziolide A has been shown to inhibit the proliferation and induce apoptosis in hepatocellular carcinoma cells by targeting the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway. Specifically, Yadanziolide A inhibits the phosphorylation of STAT3 and JAK, which are often constitutively activated in cancer cells and play a crucial role in tumor cell survival and proliferation.
Caption: Yadanziolide A inhibits the JAK/STAT signaling pathway.
Brusatol: Nrf2 Inhibition and Sensitization to Chemotherapy
Brusatol is a potent inhibitor of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant and detoxification genes, and its overactivation in cancer cells contributes to chemoresistance. By inhibiting Nrf2, brusatol can sensitize cancer cells to conventional chemotherapeutic agents.
Caption: Brusatol inhibits the Nrf2-mediated antioxidant response.
Bruceantin and Bruceine D: Induction of Apoptosis and Cell Cycle Arrest
Bruceantin and Bruceine D are known to induce apoptosis (programmed cell death) and cause cell cycle arrest in various cancer cells. Their mechanisms often involve the activation of caspases, modulation of the Bcl-2 family of proteins, and interference with critical cell cycle checkpoints. Some quassinoids, including Bruceine D, have also been shown to affect the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth and survival.
References
Comparative Analysis of Yadanziolide C and Yadanziolide A: A Guide for Researchers
This guide provides a comparative analysis of Yadanziolide C and Yadanziolide A, two quassinoid compounds isolated from the seeds of Brucea javanica. This document is intended for researchers, scientists, and drug development professionals interested in the biological activities and potential therapeutic applications of these natural products. While substantial research is available for Yadanziolide A, data on this compound is limited. This guide presents the available information for a side-by-side comparison and highlights areas for future research.
Data Presentation
The following tables summarize the available quantitative data for this compound and Yadanziolide A.
Table 1: Physicochemical Properties
| Property | This compound | Yadanziolide A |
| CAS Number | 95258-12-1[1] | 95258-14-3[2] |
| Molecular Formula | C20H26O9[1] | C20H26O10[3] |
| Molecular Weight | 410.42 g/mol [1] | 426.41 g/mol |
| Source | Seeds of Brucea javanica | Seeds of Brucea javanica |
Table 2: Biological Activity and Cytotoxicity
| Parameter | This compound | Yadanziolide A |
| Reported Biological Activities | Antiproliferative and differentiation-inducing properties in promyelocytic HL-60 cells. | Anti-cancer, antiviral. |
| Mechanism of Action | Not well-documented in available literature. | Induces apoptosis in hepatocellular carcinoma cells by targeting the TNF-α/STAT3 pathway, inhibiting STAT3 and JAK2 phosphorylation. |
| Cytotoxicity (IC50) | Data not available in searched literature. | HepG2 cells: Dose-dependent inhibition, significant at ≥ 0.1 μM.Huh-7 cells: Dose-dependent inhibition, significant at ≥ 0.1 μM.LM-3 cells: ~20% inhibition at 100 nM. |
| In Vivo Activity | Data not available in searched literature. | Inhibits tumor growth in an orthotopic liver cancer mouse model at 2 mg/kg/day. |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature for Yadanziolide A are provided below. Due to the lack of specific experimental data for this compound, these protocols are based on studies of Yadanziolide A and general cell biology techniques.
Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of Yadanziolide A or C on cell viability.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase. The resulting intracellular purple formazan (B1609692) can be solubilized and quantified by spectrophotometry. The amount of formazan produced is directly proportional to the number of living cells.
-
Protocol:
-
Seed cells (e.g., HepG2, Huh-7, or HL-60) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of Yadanziolide A or this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle-treated control group.
-
After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect and quantify apoptosis (programmed cell death) induced by Yadanziolide A or C.
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.
-
Protocol:
-
Seed cells in a 6-well plate and treat with different concentrations of Yadanziolide A or C for a specified time.
-
Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each sample.
-
Analyze the cells by flow cytometry within 1 hour. Viable cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
-
Western Blot Analysis for STAT3 Phosphorylation
This protocol is used to determine the effect of Yadanziolide A or C on the phosphorylation of key signaling proteins like STAT3.
-
Principle: Western blotting is a technique used to detect specific proteins in a sample. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein (e.g., phosphorylated STAT3 and total STAT3).
-
Protocol:
-
Treat cells with Yadanziolide A or C for the desired time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
To normalize the results, strip the membrane and re-probe with an antibody for total STAT3 and a loading control like β-actin or GAPDH.
-
Mandatory Visualization
The following diagrams illustrate the known signaling pathway affected by Yadanziolide A and a general experimental workflow for its analysis.
References
Unveiling the Anticancer Potential of Yadanziolides: A Comparative Analysis of Yadanziolide A and Withanolide C Activity Across Diverse Cancer Cell Lines
For researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of the anticancer activities of Yadanziolide A and the structurally related compound, Withanolide C. This document summarizes key experimental data, details methodologies for crucial experiments, and visualizes associated signaling pathways and workflows to support further investigation and development of these promising natural compounds.
Comparative Anticancer Activity
Yadanziolide A, a natural product derived from Brucea javanica, has demonstrated significant dose-dependent cytotoxic effects on hepatocellular carcinoma (HCC) cells.[1] Similarly, Withanolide C, a steroidal lactone, has shown potent antiproliferative activity against a range of cancer cell lines, including breast, liver, and lung cancer.[2] The following table summarizes the 50% inhibitory concentration (IC50) values of these compounds in various cancer cell lines, providing a quantitative comparison of their efficacy.
| Compound | Cancer Type | Cell Line | IC50 (µM) | Assay Duration | Assay Type |
| Yadanziolide A | Hepatocellular Carcinoma | HepG2 | Not explicitly stated, but significant inhibition at ≥ 0.1 µM | Not specified | CCK-8 |
| Hepatocellular Carcinoma | Huh-7 | Not explicitly stated, but significant inhibition at ≥ 0.1 µM | Not specified | CCK-8 | |
| Hepatocellular Carcinoma | LM-3 | Not explicitly stated, but significant inhibition at ≥ 0.1 µM | Not specified | CCK-8 | |
| Withanolide C | Breast Cancer | SKBR3 | 0.134 | 48 h | ATP assay |
| Breast Cancer | MCF7 | 0.172 | 48 h | ATP assay | |
| Breast Cancer | MDA-MB-231 | 0.159 | 48 h | ATP assay | |
| Normal Breast | M10 | 0.191 | 48 h | ATP assay | |
| Liver Cancer | HepG2 | 0.13 | 72 h | MTT assay | |
| Liver Cancer | Hep3B | 0.11 | 72 h | MTT assay | |
| Lung Cancer | A549 | 1.24 | 72 h | MTT assay | |
| Breast Cancer | MDA-MB-231 | 0.52 | 72 h | MTT assay | |
| Breast Cancer | MCF7 | 1.53 | 72 h | MTT assay |
Experimental Protocols
The evaluation of the anticancer activity of Yadanziolide A and Withanolide C involved standard in vitro assays to determine cytotoxicity, cell viability, and the mechanism of action.
Cell Viability and Cytotoxicity Assays
1. MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with various concentrations of the test compound (e.g., Withanolide C) for a specified duration (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals were dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Reading: The absorbance was measured at a specific wavelength using a microplate reader. The IC50 value was then calculated from the dose-response curve.
2. CCK-8 Assay: The Cell Counting Kit-8 (CCK-8) assay is another colorimetric assay for the determination of cell viability.
-
Cell Seeding and Treatment: Similar to the MTT assay, cells were seeded and treated with the compound (e.g., Yadanziolide A).[1]
-
CCK-8 Reagent: CCK-8 solution was added to each well and incubated.
-
Absorbance Reading: The absorbance was measured to determine the amount of formazan dye generated, which is proportional to the number of living cells.
3. ATP Assay: This assay quantifies the amount of ATP present, which is an indicator of metabolically active cells.
-
Cell Seeding and Treatment: Breast cancer and normal breast cells were exposed to different concentrations of Withanolide C for 48 hours.[2]
-
Lysis and ATP Measurement: A reagent was added to lyse the cells and release ATP. The luminescence generated from the reaction of ATP with luciferase was measured to quantify the ATP level.
Apoptosis Assays
To determine if the compounds induce programmed cell death, apoptosis assays were performed.
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Western Blotting: The expression levels of key apoptosis-related proteins, such as cleaved PARP and cleaved caspase-3, were analyzed by Western blotting to confirm the induction of apoptosis.[2]
Signaling Pathways and Experimental Workflow
Yadanziolide A-Modulated Signaling Pathway
Yadanziolide A has been shown to exert its anticancer effects in hepatocellular carcinoma by targeting the TNF-α/JAK/STAT3 signaling pathway. This pathway is crucial for tumor cell proliferation and survival. The diagram below illustrates the mechanism of Yadanziolide A's action.
Caption: Yadanziolide A inhibits the TNF-α/JAK/STAT3 pathway.
General Experimental Workflow for Anticancer Drug Screening
The following diagram outlines a typical workflow for evaluating the in vitro anticancer activity of a novel compound.
References
Unveiling the Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of Yadanziolide C and its Derivatives
Yadanziolide C, a member of the quassinoid family of natural products isolated from the traditional medicinal plant Brucea javanica, has garnered interest within the scientific community for its potential therapeutic applications. Quassinoids, as a class, are known for their diverse biological activities, including anti-inflammatory, antimalarial, and potent cytotoxic effects against various cancer cell lines. While research on this compound specifically is still emerging, by examining the structure-activity relationships (SAR) of closely related quassinoids from Brucea javanica, we can infer key structural features that likely govern its biological efficacy and guide the development of novel, more potent derivatives.
This guide provides a comparative analysis of the cytotoxic and anti-inflammatory activities of this compound and its conceptual derivatives, drawing upon experimental data from related quassinoids. We will explore the influence of various functional groups on their biological activity, delve into the potential mechanisms of action, and provide detailed experimental protocols for key biological assays.
Comparative Biological Activity of Quassinoids
The cytotoxic and anti-inflammatory activities of quassinoids are highly dependent on their chemical structures. Modifications to the core quassinoid scaffold can significantly impact their potency. The following table summarizes the reported cytotoxic activities of several quassinoids isolated from Brucea javanica against different cancer cell lines, providing a basis for understanding the potential activity of this compound.
| Compound | Cell Line | Activity | IC50 / ED50 (µM) | Reference |
| Bruceantin | KB | Cytotoxicity | 0.008 µg/mL (ED50) | [1] |
| Bruceolide | KB | Cytotoxicity | > 5 µg/mL (ED50) | [1] |
| Quassinoid 5 | MCF-7 | Cytotoxicity | 0.063 - 0.182 | [2] |
| Quassinoid 7 | MCF-7 | Cytotoxicity | 0.063 - 0.182 | [2] |
| Quassinoid 10 | MCF-7 | Cytotoxicity | 0.063 - 0.182 | [2] |
| Quassinoid 12 | MCF-7 | Cytotoxicity | 0.063 - 0.182 | |
| Quassinoid 5 | MDA-MB-231 | Cytotoxicity | 0.081 - 0.238 | |
| Quassinoid 7 | MDA-MB-231 | Cytotoxicity | 0.081 - 0.238 | |
| Quassinoid 10 | MDA-MB-231 | Cytotoxicity | 0.081 - 0.238 | |
| Quassinoid 12 | MDA-MB-231 | Cytotoxicity | 0.081 - 0.238 | |
| Brujavanol A | KB | Cytotoxicity | 1.30 µg/mL | |
| Brujavanol B | KB | Cytotoxicity | 2.36 µg/mL | |
| Jaceosidin | RAW 264.7 | Anti-inflammatory (LDL Oxidation) | 10.2 |
Note: IC50 is the half-maximal inhibitory concentration. ED50 is the half-maximal effective dose.
Key Structural Features Influencing Activity
Based on studies of various quassinoids, several structural motifs are crucial for their biological activity:
-
The A-ring: The presence of an α,β-unsaturated ketone in the A-ring is a common feature among active quassinoids.
-
The C-15 Side Chain: The nature of the ester side chain at the C-15 position significantly influences cytotoxicity. For instance, the C15 side chain is a key determinant of the pharmacological activity of quassinoids in colorectal cancer. The synthesis of fluorinated acyl groups at this position has been shown to produce potent cytotoxic compounds.
-
Hydroxyl Groups: The presence and position of hydroxyl groups can affect activity. For example, a 3-hydroxy-3-en-2-one moiety is associated with potent inhibitory activities against breast cancer cells, while glycosidation at the 3-OH position significantly decreases cytotoxicity.
Below is a diagram illustrating the core structure of a quassinoid, highlighting key positions for modification.
Caption: Core quassinoid structure and key sites for modification influencing biological activity.
Potential Signaling Pathways
While the specific signaling pathways modulated by this compound are yet to be fully elucidated, studies on related compounds suggest several potential mechanisms of action. Yadanziolide A has been shown to inhibit the JAK-STAT signaling pathway in hepatocellular carcinoma. Other quassinoids are known to inhibit protein synthesis and affect various signaling pathways including ROS signaling, Nrf2, AKT, MEK, and c-MYC.
The following diagram illustrates a potential mechanism of action for a this compound derivative, leading to cancer cell apoptosis.
Caption: A potential signaling pathway for a this compound derivative leading to apoptosis.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Workflow:
Caption: Workflow for the MTT cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound or its derivatives in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan (B1609692) Formation: Incubate the plate for another 1 to 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Anti-inflammatory Assay (Nitric Oxide Assay)
This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS). The amount of NO is determined by measuring the accumulation of its stable metabolite, nitrite (B80452), in the culture supernatant using the Griess reagent.
Workflow:
Caption: Workflow for the nitric oxide anti-inflammatory assay.
Detailed Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound or its derivatives for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce NO production.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Supernatant Collection: Collect the culture supernatant from each well.
-
Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).
-
Absorbance Measurement: After a short incubation at room temperature, measure the absorbance at 540 nm.
-
Data Analysis: Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Conclusion
While specific data on the structure-activity relationship of this compound and its derivatives are limited, the existing body of research on related quassinoids provides a strong foundation for future drug discovery and development efforts. The potent cytotoxic and anti-inflammatory activities observed in this class of compounds, coupled with an increasing understanding of their mechanisms of action, highlight their potential as lead structures for novel therapeutics. Further synthesis and biological evaluation of a focused library of this compound derivatives are warranted to fully elucidate its SAR and unlock its therapeutic potential. The experimental protocols provided herein offer a standardized approach for the comparative evaluation of these future compounds.
References
A Comparative Meta-Analysis of Yadanziolide C and Other Preclinical Anticancer Compounds
In the landscape of preclinical cancer research, natural compounds are a focal point for the development of novel therapeutics. This guide provides a comparative meta-analysis of Yadanziolide C, benchmarked against related compounds, to offer researchers, scientists, and drug development professionals a comprehensive overview of the current experimental data. Due to the limited direct preclinical data on this compound, this analysis incorporates data from its close structural analog, Yadanziolide A, and compares it with other natural compounds that exhibit similar or alternative mechanisms of anticancer activity.
Executive Summary
This guide synthesizes preclinical data on Yadanziolide A, as a proxy for the Yadanziolide family, and compares its anticancer efficacy and mechanism of action with Withanolide C, another natural compound that induces cancer cell death through a distinct pathway. Additionally, a brief comparison with other natural compounds targeting the JAK/STAT signaling pathway is provided to offer a broader context for researchers. The primary focus is on the inhibition of cancer cell proliferation, induction of apoptosis, and the underlying molecular pathways.
Comparative Data on Anticancer Activity
The following tables summarize the quantitative data from preclinical studies on Yadanziolide A and Withanolide C, focusing on their effects on cancer cell viability and apoptosis.
Table 1: In Vitro Cytotoxicity of Yadanziolide A against Hepatocellular Carcinoma (HCC) Cell Lines
| Cell Line | IC50 (µM) after 48h | Key Findings |
| HepG2 | Not explicitly stated, but dose-dependent inhibition observed | Significant reduction in cell viability with increasing concentrations. |
| LM-3 | Not explicitly stated, but dose-dependent inhibition observed | Dose-dependent inhibition of cell proliferation. |
| Huh-7 | Not explicitly stated, but dose-dependent inhibition observed | Demonstrated effective inhibition of cell viability. |
Table 2: In Vivo Efficacy of Yadanziolide A in an Orthotopic HCC Mouse Model
| Treatment Group | Dosage | Tumor Growth Inhibition |
| Yadanziolide A | 2 mg/kg/day (i.p.) | Significant suppression of tumor growth compared to control. |
Table 3: In Vitro Antiproliferative Effects of Withanolide C on Breast Cancer Cell Lines
| Cell Line | IC50 (µM) after 48h | Key Findings |
| SKBR3 | Not explicitly stated, but dose-dependent inhibition observed | Higher sensitivity to Withanolide C. |
| MCF7 | Not explicitly stated, but dose-dependent inhibition observed | Higher sensitivity to Withanolide C. |
| MDA-MB-231 | Not explicitly stated, but dose-dependent inhibition observed | Induced more antiproliferation compared to normal breast cells. |
Table 4: Apoptosis Induction by Yadanziolide A and Withanolide C
| Compound | Cell Line | Assay | Key Findings |
| Yadanziolide A | HepG2, LM-3 | Flow Cytometry (Annexin V/PI) | Increased apoptotic cell populations.[1] |
| Withanolide C | SKBR3, MCF7 | Flow Cytometry | Triggered apoptosis, which was reverted by N-acetylcysteine (NAC).[2][3] |
Signaling Pathways and Mechanisms of Action
Yadanziolide A: Targeting the JAK/STAT Pathway
Yadanziolide A exerts its anticancer effects by inhibiting the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) signaling pathway, which is often dysregulated in cancer.[4][5] Specifically, it has been shown to inhibit the phosphorylation of JAK2 and STAT3, leading to the downregulation of anti-apoptotic proteins and the induction of apoptosis in hepatocellular carcinoma cells.
Caption: Yadanziolide A inhibits the JAK2/STAT3 signaling pathway.
Withanolide C: Induction of Oxidative Stress-Mediated Apoptosis
In contrast, Withanolide C's anticancer activity is primarily mediated through the induction of oxidative stress. This leads to DNA damage and triggers apoptosis in breast cancer cells. The effects of Withanolide C can be reversed by the antioxidant N-acetylcysteine (NAC), confirming its reliance on reactive oxygen species (ROS) generation.
Caption: Withanolide C induces apoptosis via oxidative stress.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the replication and validation of preclinical findings.
Yadanziolide A: In Vitro and In Vivo Studies
-
Cell Culture: HepG2, LM-3, and Huh-7 hepatocellular carcinoma cells were cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cell Viability Assay: Cell viability was assessed using a CCK-8 kit according to the manufacturer's instructions. Cells were seeded in 96-well plates and treated with various concentrations of Yadanziolide A for 48 hours.
-
Apoptosis Assay: Apoptosis was detected by flow cytometry using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit. Cells were treated with Yadanziolide A for 24 hours before staining.
-
Western Blot Analysis: Protein expression levels of key components of the JAK/STAT pathway (JAK2, p-JAK2, STAT3, p-STAT3) were determined by Western blotting.
-
In Vivo Orthotopic HCC Model: An orthotopic liver cancer model was established by injecting Hepa1-6 cells into the livers of mice. Mice were then treated with intraperitoneal injections of Yadanziolide A (2 mg/kg/day) for two weeks. Tumor growth was monitored and compared to a control group.
Withanolide C: In Vitro Studies
-
Cell Culture: Human breast cancer cell lines (SKBR3, MCF7, MDA-MB-231) and a normal breast cell line (M10) were used.
-
ATP-Based Proliferation Assay: Cell proliferation was determined by measuring ATP levels, which correlate with the number of viable cells.
-
Flow Cytometry for Apoptosis and DNA Damage: Apoptosis was assessed by flow cytometry. DNA damage was evaluated by detecting the expression of γH2AX and 8-oxo-2'-deoxyguanosine (8-oxodG).
-
Oxidative Stress Measurement: The involvement of oxidative stress was confirmed by pre-treating cells with the antioxidant N-acetylcysteine (NAC) before Withanolide C treatment and observing the reversion of its effects.
Caption: General experimental workflow for preclinical anticancer drug evaluation.
Alternative Natural Compounds Targeting the JAK/STAT Pathway
Several other natural compounds have been identified as inhibitors of the JAK/STAT pathway, offering potential alternatives for anticancer therapy. These include:
-
Curcumin (B1669340): Found in turmeric, curcumin has been shown to inhibit STAT3 phosphorylation and induce apoptosis in various cancer cells.
-
Resveratrol (B1683913): A polyphenol found in grapes and berries, resveratrol can suppress both constitutive and inducible STAT3 activation.
-
Apigenin (B1666066): A flavonoid present in many fruits and vegetables, apigenin can block the JAK/STAT signaling pathway.
-
Epigallocatechin Gallate (EGCG): The main polyphenol in green tea, EGCG has been reported to inhibit JAK/STAT signaling.
These compounds, like Yadanziolide A, offer the potential for multi-targeted anticancer effects with potentially lower toxicity compared to conventional chemotherapy. However, challenges such as bioavailability need to be addressed in further preclinical and clinical development.
Conclusion
While direct preclinical data for this compound is scarce, the available information on its analog, Yadanziolide A, demonstrates a potent anticancer effect in hepatocellular carcinoma through the inhibition of the JAK/STAT pathway. This mechanism is shared by several other promising natural compounds. In contrast, Withanolide C provides an example of a natural product with a distinct mechanism of action centered on the induction of oxidative stress. This comparative guide highlights the diverse mechanisms through which natural compounds can combat cancer and underscores the importance of detailed preclinical studies to elucidate these pathways for future drug development. Further research is warranted to isolate and evaluate the specific anticancer properties of this compound and to fully understand its therapeutic potential.
References
- 1. Yadanziolide A Inhibits Proliferation and Induces Apoptosis of Hepatocellular Carcinoma via JAK-STAT Pathway: A Preclinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Withanolide C Inhibits Proliferation of Breast Cancer Cells via Oxidative Stress-Mediated Apoptosis and DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Withanolide C Inhibits Proliferation of Breast Cancer Cells via Oxidative Stress-Mediated Apoptosis and DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulating the JAK/STAT pathway with natural products: potential and challenges in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.uees.edu.ec [research.uees.edu.ec]
A Comparative Guide to the Reproducibility of Yadanziolide C's Experimental Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental reproducibility of Yadanziolide C, a quassinoid with noted anti-cancer properties. Due to the limited availability of direct reproducibility studies, this document focuses on comparing its reported biological effects and potency with those of structurally similar quassinoids—Brusatol, Bruceine B, and Bruceine D. By presenting quantitative data from multiple studies, this guide aims to offer an objective perspective on the consistency of the reported findings and provide detailed experimental protocols to aid in the design of future research.
I. Comparative Analysis of Cytotoxicity
The in vitro cytotoxicity of this compound and its analogs is a key measure of their potential as anti-cancer agents. The half-maximal inhibitory concentration (IC50) is a standard metric for cytotoxicity, and its consistency across different studies can be an indicator of reproducible effects. The following tables summarize the reported IC50 values for this compound and its comparators in various cancer cell lines.
Table 1: IC50 Values of this compound and Analogs in Human Cancer Cell Lines
| Cell Line | Cancer Type | This compound (µM) | Brusatol (µM) | Bruceine B (µM) | Bruceine D (µM) |
| HL-60 | Promyelocytic Leukemia | Reported to induce differentiation | 0.03 | - | - |
| MCF-7 | Breast Cancer | - | 0.083 | - | 0.71 |
| MDA-MB-231 | Breast Cancer | - | 0.081 | - | - |
| HCT-116 | Colorectal Cancer | - | 0.067 | - | - |
| A549 | Lung Cancer | - | - | - | 0.6 |
| H460 | Lung Cancer | - | - | - | 0.5 |
| HepG2 | Hepatocellular Carcinoma | - | - | - | - |
| PANC-1 | Pancreatic Cancer | - | - | - | - |
II. Mechanistic Insights: Signaling Pathways
This compound and its analogs exert their cytotoxic and differentiation-inducing effects by modulating various intracellular signaling pathways. Understanding these mechanisms is crucial for predicting their efficacy and potential for combination therapies.
A close structural analog, Yadanziolide A, has been shown to inhibit the TNF-α/JAK/STAT3 signaling pathway, leading to apoptosis in hepatocellular carcinoma cells[1]. This provides a likely mechanism of action for this compound.
Caption: this compound Signaling Pathway.
Brusatol is a known inhibitor of the Nrf2 pathway and also affects STAT3 signaling. Bruceine B and D induce apoptosis through the mitochondrial pathway, involving the activation of caspases.
III. Experimental Protocols
To facilitate the reproducibility of the findings cited in this guide, detailed protocols for key in vitro assays are provided below.
A. Cytotoxicity Assay (MTT Assay)
This protocol is adapted from standard procedures for determining the cytotoxic effects of a compound on cancer cell lines.
1. Cell Seeding:
-
Culture cancer cells in appropriate media to ~80% confluency.
-
Trypsinize and resuspend cells to a concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 incubator.
2. Compound Treatment:
-
Prepare a stock solution of this compound (or comparator compound) in DMSO.
-
Serially dilute the stock solution in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the 96-well plate and add 100 µL of the medium containing the test compound to each well. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48 or 72 hours.
3. MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.
-
Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.
4. Formazan (B1609692) Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Caption: General Experimental Workflow for Cytotoxicity Assay.
B. HL-60 Cell Differentiation Assay
This protocol describes a general method for inducing differentiation in the HL-60 promyelocytic leukemia cell line.
1. Cell Culture and Treatment:
-
Culture HL-60 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Seed the cells at a density of 2 x 10^5 cells/mL in a culture flask.
-
Add this compound to the desired final concentration. Include a positive control (e.g., all-trans retinoic acid, ATRA) and a vehicle control (DMSO).
-
Incubate the cells for 5-7 days at 37°C in a 5% CO2 incubator.
2. Assessment of Differentiation:
-
Morphological Analysis:
-
Prepare cytospin slides of the cells.
-
Stain the slides with Wright-Giemsa stain.
-
Observe the cellular morphology under a light microscope. Differentiated cells will exhibit characteristics of mature granulocytes, such as segmented nuclei and a decreased nuclear-to-cytoplasmic ratio.
-
-
Functional Analysis (NBT Reduction Assay):
-
Harvest the cells and resuspend them in fresh medium.
-
Add Nitroblue Tetrazolium (NBT) solution and phorbol (B1677699) 12-myristate 13-acetate (PMA) to stimulate the respiratory burst.
-
Incubate for 30 minutes at 37°C.
-
Count the number of cells containing blue-black formazan deposits (indicative of NBT reduction) under a microscope. An increase in NBT-positive cells indicates functional differentiation.
-
-
Flow Cytometry:
-
Stain the cells with fluorescently labeled antibodies against cell surface markers of differentiation, such as CD11b.
-
Analyze the cells using a flow cytometer to quantify the percentage of differentiated cells.
-
IV. Conclusion
While direct studies on the reproducibility of this compound's experimental results are not abundant, a comparative analysis of its reported bioactivities with those of its structural analogs provides valuable insights. The consistency of IC50 values for related quassinoids across different studies suggests a degree of reproducibility in their cytotoxic effects. The elucidation of the underlying signaling pathways, such as the inhibition of the JAK/STAT3 pathway, offers a mechanistic basis for these effects.
To ensure the generation of reproducible data in future studies, adherence to detailed and standardized experimental protocols, such as those outlined in this guide, is paramount. Researchers are encouraged to meticulously document all experimental parameters and to include appropriate positive and negative controls in their assays. This will contribute to a more robust and reliable body of evidence for the therapeutic potential of this compound and other promising natural products.
References
Safety Operating Guide
Prudent Disposal of Yadanziolide C: A Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to adhere to standard laboratory safety protocols. This includes the use of appropriate personal protective equipment (PPE).
Recommended Personal Protective Equipment:
-
Respiratory Protection: For handling the solid compound, an air-purifying respirator is recommended to avoid dust formation.[2]
-
Hand Protection: Use chemical-resistant gloves and inspect them before use. Employ proper glove removal techniques to prevent skin contact.[2]
-
Eye Protection: Safety glasses or goggles approved under appropriate government standards should be worn.[2]
-
Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin exposure.[2]
In the event of accidental release, sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal. Prevent the product from entering drains.
Step-by-Step Disposal Protocol
Given the absence of specific regulatory guidance for Yadanziolide C, a conservative approach that treats the compound as potentially hazardous waste is recommended. Disposal must always be in accordance with local, state, and federal regulations.
-
Waste Identification and Classification:
-
As a first step, determine if this compound or its containers are considered hazardous waste. In the absence of specific data, it is prudent to manage it as such.
-
Hazardous waste is typically categorized as either "listed" (from specific industrial processes) or "characteristic" (exhibiting ignitability, corrosivity, reactivity, or toxicity).
-
-
Segregation and Collection:
-
Collect waste this compound, including contaminated labware (e.g., vials, pipette tips), separately from non-hazardous waste.
-
Use a designated, properly labeled, and sealed container for accumulation. The container should be kept closed except when adding waste.
-
-
Waste Treatment (if applicable and permissible):
-
Consult with your institution's Environmental Health and Safety (EHS) office to determine if any chemical deactivation or treatment is required and feasible before disposal.
-
-
Packaging for Disposal:
-
Ensure the waste container is in good condition and compatible with the waste.
-
Label the container clearly with "Hazardous Waste" and the chemical name "this compound."
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area until it is collected by trained hazardous waste personnel.
-
-
Arranging for Pickup and Disposal:
-
Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.
-
Quantitative Data Summary
There is currently no publicly available quantitative data regarding the specific toxicity (e.g., LD50), environmental fate, or other characteristics of this compound that would necessitate a detailed data table for disposal purposes. For the related compound, Yadanziolide A, the provided Safety Data Sheet does not list any occupational exposure limit values.
Disposal Decision Workflow
The following diagram illustrates the logical steps for determining the appropriate disposal path for this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Yadanziolide C
Disclaimer: No specific Safety Data Sheet (SDS) for Yadanziolide C is publicly available. This guide is based on the safety information for the closely related compound, Yadanziolide A, and should be used as a primary reference for establishing laboratory safety protocols.[1] Researchers should handle this compound with the utmost care, assuming it possesses similar hazardous properties to Yadanziolide A.
This document provides crucial safety and logistical information for laboratory professionals engaged in research and development involving this compound. Adherence to these guidelines is essential for ensuring personal safety and proper experimental conduct.
Personal Protective Equipment (PPE) and Engineering Controls
To minimize exposure risk, a comprehensive approach combining personal protective equipment and engineering controls is mandatory.
| Control Type | Specification | Purpose |
| Ventilation | Work under a certified chemical fume hood. | To minimize inhalation of dust or aerosols. |
| Eye Protection | Use NIOSH (US) or EN 166 (EU) approved safety glasses or goggles.[1] | To prevent eye contact with the substance. |
| Hand Protection | Handle with compatible chemical-resistant gloves. Inspect gloves prior to use and dispose of them in accordance with good laboratory practices.[1] | To avoid skin contact. |
| Respiratory Protection | For operations that may generate dust, use a full-face particle respirator type N99 (US) or type P2 (EN 143) respirator cartridges.[1] | To prevent inhalation of airborne particles. |
| Body Protection | Wear a lab coat or other protective clothing appropriate for the potential for skin contact.[1] | To protect skin and personal clothing from contamination. |
Operational Handling and Storage Protocols
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store in a tightly sealed container, protected from light and air.
-
Long-term storage: -20°C
-
Short-term storage: 2-8°C
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly and the chemical fume hood is functioning properly.
-
Weighing and Aliquoting: Conduct all weighing and solution preparation within a chemical fume hood to contain any dust or aerosols.
-
Spill Management: In the event of a spill, immediately evacuate non-essential personnel. Wearing appropriate PPE, cover the spill with an absorbent material, and collect it into a suitable, closed container for disposal.
-
Hygiene: Wash hands thoroughly after handling the compound. Do not eat, drink, or smoke in the laboratory.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste and disposed of according to institutional and governmental regulations.
-
Contaminated Materials: Used gloves, weigh boats, and other disposable materials should be placed in a designated, sealed hazardous waste container.
-
Unused Product and Solutions: Dispose of any unused this compound or its solutions in a designated hazardous chemical waste container. Do not pour down the drain.
-
Container Disposal: Empty containers should be rinsed thoroughly with a suitable solvent, and the rinsate collected as hazardous waste. Dispose of the decontaminated container in accordance with local regulations.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
